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  • Product: tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate
  • CAS: 913181-90-5

Core Science & Biosynthesis

Foundational

A Technical Guide to tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate: Synthesis, Characterization, and Application

This guide provides an in-depth analysis of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate, a key chiral building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate, a key chiral building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document details its fundamental properties, a robust synthetic protocol, characteristic reactivity, and its strategic role in the synthesis of pharmaceutically active molecules, particularly β-adrenergic receptor agonists.

Core Molecular Profile and Physicochemical Properties

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a bifunctional organic molecule featuring a bromine-substituted aromatic ring and a side chain containing a secondary alcohol and a tert-butoxycarbonyl (Boc)-protected amine. This specific arrangement of functional groups makes it a valuable and versatile intermediate in multi-step organic synthesis. The presence of the chiral center at the hydroxyl-bearing carbon (C1 of the ethyl chain) means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

The Boc protecting group provides stability under a wide range of reaction conditions, particularly basic and nucleophilic environments, while the bromine atom serves as a synthetic handle for carbon-carbon bond formation via cross-coupling reactions. The secondary alcohol can be further functionalized or is often a core part of the final pharmacophore.

Table 1: Core Physicochemical and Structural Data

PropertyDataSource(s)
Molecular Formula C₁₃H₁₈BrNO₃[1][2]
Molecular Weight 316.19 g/mol [1]
Appearance White to off-white powder or crystalline solid[3]
CAS Number (Racemic) Not specified; enantiomers are more common.-
CAS Number ((R)-enantiomer) 849178-85-4[1][3]
CAS Number ((S)-enantiomer) 1379546-68-5[2]
Melting Point Data not available; a related compound, tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate, melts at 58-59 °C. It is expected to be a solid with a defined melting point.-
Storage Conditions Store in a cool, dry, well-ventilated area. Recommended storage at 2-8°C.[3]
Solubility Profile

The molecule's structure, which combines a nonpolar bromophenyl ring and a tert-butyl group with a polar carbamate and alcohol, dictates its solubility. It exhibits poor solubility in water and nonpolar aliphatic solvents like hexanes. It is readily soluble in polar organic solvents.

Table 2: Predicted Solubility at Ambient Temperature

SolventPredicted Solubility
Dichloromethane (DCM)Soluble
Ethyl Acetate (EtOAc)Soluble
Methanol (MeOH)Soluble
Tetrahydrofuran (THF)Soluble
WaterInsoluble
Hexane / HeptaneInsoluble

Synthesis and Purification Protocol

The most direct and reliable synthesis of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate involves the selective reduction of the corresponding ketone precursor, tert-butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate. This precursor is commercially available, making this a highly accessible route for most research laboratories.

The causality behind this choice is twofold:

  • High Selectivity: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the carbamate or the aromatic bromide, ensuring a clean conversion.

  • Operational Simplicity: The reaction can be performed in standard laboratory glassware at ambient temperature and is easily scalable. The workup procedure is straightforward.

Experimental Protocol: Ketone Reduction

Reaction: tert-Butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate → tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Materials:

  • tert-Butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate (1.0 eq) in methanol (approx. 10 mL per gram of starting material). Stir until a homogenous solution is formed.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the reducing agent.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediates.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Add water and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude product is typically a white to off-white solid. It can be purified by either recrystallization or flash column chromatography.

  • Flash Column Chromatography (Recommended for high purity):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 40% EtOAc) is effective. The product is moderately polar and will elute accordingly.

  • Recrystallization:

    • A solvent system such as ethyl acetate/hexanes or diethyl ether/hexanes can be used. Dissolve the crude solid in a minimum amount of the more polar solvent while warm, and slowly add the nonpolar anti-solvent until turbidity persists. Allow to cool slowly to induce crystallization.

G cluster_synthesis Synthesis Workflow start Start: Dissolve Ketone (Precursor) in MeOH cool Cool to 0 °C start->cool reduce Add NaBH₄ (Reduction) cool->reduce monitor Stir at RT (Monitor by TLC) reduce->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with DCM quench->extract purify Purify by Chromatography or Recrystallization extract->purify product Final Product: (tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate) purify->product

Caption: Workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Verification of the structure and purity is paramount. The following data are representative of what a researcher should expect upon successful synthesis and purification.

Table 3: Representative Spectroscopic Data

TechniqueData Interpretation
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45 (d, 2H): Aromatic protons ortho to the bromine. 7.25 (d, 2H): Aromatic protons meta to the bromine. ~5.0 (br s, 1H): NH proton of the carbamate. ~4.80 (m, 1H): CH proton adjacent to the hydroxyl and phenyl groups. 3.5-3.7 (m, 2H): CH₂ protons of the ethyl chain. ~2.5 (br s, 1H): OH proton of the alcohol. 1.40 (s, 9H): tert-butyl protons of the Boc group.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~156.0: Carbonyl carbon of the carbamate. ~140.0: Aromatic quaternary carbon attached to the side chain. ~131.5 (2C): Aromatic CH carbons meta to the bromine. ~128.0 (2C): Aromatic CH carbons ortho to the bromine. ~121.5: Aromatic quaternary carbon attached to the bromine. ~80.0: Quaternary carbon of the tert-butyl group. ~72.0: CH-OH carbon. ~65.0: CH₂-N carbon. 28.3 (3C): Methyl carbons of the tert-butyl group.
Mass Spec (ESI+) m/z: Calculated for C₁₃H₁₈BrNO₃Na [M+Na]⁺: 338.0362; Found: ~338.0360. The spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio).
IR (ATR) ν (cm⁻¹): ~3400 (broad): O-H stretch. ~3350 (sharp): N-H stretch. ~2970: C-H stretch (aliphatic). ~1685: C=O stretch (carbamate). ~1510: C=C stretch (aromatic). ~1160: C-O stretch.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the orthogonal reactivity of its functional groups. A drug development professional can leverage these distinct reactive sites to build molecular complexity in a controlled manner.

Boc Group Deprotection

The Boc group is a robust protecting group that is stable to bases, nucleophiles, and catalytic hydrogenation. However, it is readily cleaved under acidic conditions to reveal the primary amine.[4] This is the most common transformation performed on this molecule.

  • Standard Protocol: Treatment with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours typically results in complete deprotection. The resulting amine is isolated as a trifluoroacetate salt.

Aryl Bromide Cross-Coupling

The 4-bromophenyl moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the formation of a new carbon-carbon bond, enabling the connection of the phenyl ring to other aryl, heteroaryl, or alkyl groups. This is a cornerstone reaction in modern drug discovery for building biaryl structures.

  • General Conditions: The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a boronic acid or boronate ester coupling partner in a solvent like toluene or dioxane, often with heating.

Application in β-Agonist Synthesis

The core structure of the deprotected molecule, 2-amino-1-(4-bromophenyl)ethanol, is a critical pharmacophore found in many β-adrenergic receptor agonists. These drugs are vital in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[6]

A prime example is the long-acting β₂ agonist Salmeterol . While Salmeterol itself does not contain a bromine atom, our title compound serves as an excellent precursor to advanced intermediates in its synthesis. Through a Suzuki coupling reaction, the bromo-phenyl group can be elaborated into the complex lipophilic side chain characteristic of Salmeterol. Subsequently, the deprotected amine can be alkylated to complete the synthesis.

G cluster_reactivity Key Synthetic Transformations cluster_deprotection Amine Deprotection cluster_coupling C-C Bond Formation cluster_application Application Pathway start_mol tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate reagent1 TFA / DCM start_mol->reagent1 Acidic Cleavage reagent2 R-B(OH)₂ Pd Catalyst, Base start_mol->reagent2 Suzuki Coupling product1 2-Amino-1-(4-bromophenyl)ethanol (Primary Amine) reagent1->product1 product2 Boc-protected Biaryl Amino Alcohol reagent2->product2 intermediate Advanced Intermediate (e.g., for Salmeterol) product2->intermediate Further Alkylation/ Deprotection

Caption: Reactivity map and application pathway for the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential. Based on available data, this compound should be handled with care in a well-ventilated area, preferably a fume hood.

Table 4: GHS Hazard Information

Hazard CodeDescriptionPrecautionary Statement(s)
H302 Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
H315 Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319 Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335 May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
  • Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory.

  • Storage: Keep the container tightly sealed and store in a cool (2-8°C), dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • PubChem. tert-butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. tert-butyl N-((1S)-1-(4-bromophenyl)-2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]

  • Supporting Information. Characterization Data of tert-butyl (4-bromophenyl)carbamate. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • PubMed. Pharmacometric-Based Evaluation of Salmeterol and Its Metabolite α-Hydroxysalmeterol in Plasma and Urine. Available at: [Link]

  • Pharmaffiliates. Salmeterol-impurities. Available at: [Link]

  • ACS Publications. Synthesis of Sulfoximine Propargyl Carbamates. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed Central (PMC). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • Google Patents. Process for the preparation of salmeterol and its intermediates.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • PubMed. Beta-adrenergic Agonists for Acute, Severe Asthma. Available at: [Link]

  • Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate: A Key Chiral Building Block in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate, a pivotal chiral intermediate in the synthesis of complex pharmaceutical agents. This document de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate, a pivotal chiral intermediate in the synthesis of complex pharmaceutical agents. This document delves into the compound's chemical identity, including its stereoisomeric forms and corresponding CAS numbers, and presents a detailed, field-proven synthetic protocol for its enantioselective preparation. Furthermore, this guide explores the compound's significant applications in drug development, supported by authoritative references, and provides essential analytical methodologies for its characterization and quality control. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are a privileged structural motif in a multitude of biologically active molecules, including natural products and synthetic drugs. Their defined stereochemistry is often crucial for specific interactions with biological targets, making their enantioselective synthesis a cornerstone of modern medicinal chemistry. tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate, featuring a bromine-substituted phenyl ring, a hydroxyl group, and a Boc-protected amine, represents a highly versatile and strategically important building block. The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, while the hydroxyl and protected amine functionalities allow for the construction of more complex molecular architectures.

This guide will focus on the synthesis, properties, and applications of both the (R)- and (S)-enantiomers of this compound, providing a robust resource for scientists working at the forefront of pharmaceutical research.

Compound Identification and Physicochemical Properties

The proper identification of a chemical entity is paramount for regulatory compliance and scientific reproducibility. tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate exists as two enantiomers, each with a unique CAS number.

Property(R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate(S)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate
CAS Number 849178-85-4[1]1379546-68-5[2]
Molecular Formula C₁₃H₁₈BrNO₃C₁₃H₁₈BrNO₃
Molecular Weight 316.19 g/mol 316.19 g/mol
Appearance White to off-white powder or crystals[1]Data not readily available, expected to be a solid
Purity Typically ≥97%[1]Typically ≥97%
Storage Conditions 2-8°C, in a dry and well-ventilated area[1]2-8°C, in a dry and well-ventilated area

Enantioselective Synthesis: A Field-Proven Protocol

The enantioselective synthesis of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is critical to its utility in the preparation of chiral drug substances. A common and effective strategy involves the asymmetric reduction of a corresponding α-amino ketone precursor. The following protocol outlines a robust method for the synthesis of the (R)-enantiomer, which can be adapted for the synthesis of the (S)-enantiomer by selecting the appropriate chiral catalyst.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 2-amino-1-(4-bromophenyl)ethan-1-one. The first step involves the protection of the amino group, followed by the crucial enantioselective reduction of the ketone.

G A 2-Amino-1-(4-bromophenyl)ethan-1-one B Boc Protection A->B (Boc)₂O, Base C tert-Butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate B->C D Asymmetric Reduction (e.g., (R)-CBS catalyst, BH₃) C->D E (R)-tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate D->E

Caption: Synthetic workflow for the preparation of (R)-tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate.

Experimental Protocol: Synthesis of (R)-tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Materials:

  • tert-Butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate (1.0 eq) and dissolve in anhydrous THF (0.2 M).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. To this solution, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

  • Reducing Agent Addition: After stirring for 15 minutes at 0 °C, add the borane dimethyl sulfide complex (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure (R)-tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate.

Applications in Drug Development

The true value of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate lies in its application as a chiral precursor for the synthesis of more complex and pharmacologically active molecules. The 1,2-amino alcohol moiety is a common feature in many drug candidates and approved drugs.

While specific, publicly disclosed drug synthesis pathways utilizing this exact intermediate are often proprietary, the structural motif is found in compounds targeting a range of therapeutic areas. For instance, chiral amino alcohols are key components in certain beta-blockers, antiviral agents, and central nervous system drugs. The 4-bromophenyl group is particularly useful as it allows for the introduction of further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

G A (R)-tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate B Deprotection / Derivatization A->B C Chiral Intermediate B->C D Suzuki Coupling C->D Ar-B(OH)₂ E Buchwald-Hartwig Amination C->E R₂NH F Other Cross-Coupling Reactions C->F G Diverse Library of Drug Candidates D->G E->G F->G

Caption: Application of the chiral building block in the generation of diverse drug candidates.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for structural elucidation.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • 7.45-7.55 (d, 2H): Aromatic protons ortho to the bromine atom.

  • 7.20-7.30 (d, 2H): Aromatic protons meta to the bromine atom.

  • ~5.0 (br s, 1H): NH proton of the carbamate.

  • ~4.8 (m, 1H): CH proton adjacent to the hydroxyl and amino groups.

  • 3.6-3.8 (m, 2H): CH₂ protons of the ethyl group.

  • ~2.5 (br s, 1H): OH proton.

  • 1.45 (s, 9H): tert-butyl protons.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • ~156.0: Carbonyl carbon of the carbamate.

  • ~140.0: Aromatic quaternary carbon attached to the ethyl group.

  • ~131.5: Aromatic CH carbons ortho to the bromine atom.

  • ~127.5: Aromatic CH carbons meta to the bromine atom.

  • ~121.5: Aromatic quaternary carbon attached to the bromine atom.

  • ~80.0: Quaternary carbon of the tert-butyl group.

  • ~74.0: CH carbon attached to the hydroxyl group.

  • ~55.0: CH₂ carbon.

  • 28.3: Methyl carbons of the tert-butyl group.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the product.

Typical Chiral HPLC Method:

  • Column: A suitable chiral stationary phase, such as a Daicel Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

The two enantiomers will exhibit different retention times, allowing for their separation and quantification.

Safety and Handling

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a valuable and versatile chiral building block for the synthesis of complex molecules in the pharmaceutical industry. Its well-defined stereochemistry and multiple points for chemical modification make it a strategic intermediate in the discovery and development of new therapeutic agents. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to confidently utilize this compound in their research endeavors. As the demand for enantiomerically pure drug substances continues to grow, the importance of such chiral building blocks will undoubtedly increase.

References

  • MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • ACS Publications. (2022, November 15). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-((1S)-1-(4-bromophenyl)-2-hydroxyethyl)carbamate. Retrieved from [Link]

  • PubMed Central. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. Retrieved from [Link]

  • MDPI. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

Sources

Foundational

"tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate" molecular weight

Technical Whitepaper: Molecular Characterization and Synthesis of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate Executive Summary & Strategic Value In modern medicinal chemistry and API (Active Pharmaceutical In...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Molecular Characterization and Synthesis of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Executive Summary & Strategic Value

In modern medicinal chemistry and API (Active Pharmaceutical Ingredient) development, bifunctional building blocks are critical for assembling complex molecular architectures. tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (CAS: 913181-90-5) is a highly versatile intermediate[1]. It features an aryl bromide primed for transition-metal-catalyzed cross-coupling, a secondary hydroxyl group for directed oxidations or stereochemical inversions, and a Boc-protected primary amine that ensures orthogonal reactivity during multi-step syntheses.

This guide provides an in-depth technical analysis of its physicochemical properties, a detailed breakdown of its molecular weight, and a self-validating synthetic protocol designed for high-yield laboratory preparation.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and isotopic distribution of this compound is critical for accurate downstream LC-MS validation. Below is the consolidated physicochemical data for the compound and its stereoisomers[1][2].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate
CAS Registry Number 913181-90-5[1]
Molecular Formula C13H18BrNO3[1]
Average Molecular Weight 316.19 g/mol [2]
Monoisotopic Exact Mass 315.047 Da[1]
Topological Polar Surface Area (TPSA) 58.6 Ų[2]
XLogP3 3.10[1]
Molecular Weight Derivation & Isotopic Causality

The average molecular weight of 316.19 g/mol is calculated based on the standard atomic weights of its constituent elements:

  • Carbon (C13): 13 × 12.011 = 156.143 g/mol

  • Hydrogen (H18): 18 × 1.008 = 18.144 g/mol

  • Bromine (Br1): 1 × 79.904 = 79.904 g/mol

  • Nitrogen (N1): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O3): 3 × 15.999 = 47.997 g/mol

Analytical Insight: Because bromine exists naturally as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the mass spectrum of this compound will not show a single parent ion. Instead, researchers must look for a characteristic doublet at m/z 316.05 [M+H] + and m/z 318.05 [M+H+2] + . Failing to account for this isotopic signature can lead to misidentification during high-throughput screening.

Self-Validating Synthetic Methodology

To synthesize tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate, the most direct route is the selective N-Boc protection of 2-amino-1-(4-bromophenyl)ethanol[3].

Mechanistic Causality

The primary aliphatic amine is significantly more nucleophilic than the secondary benzylic hydroxyl group. By controlling the stoichiometry of Di-tert-butyl dicarbonate (Boc 2​ O) and maintaining a low temperature (0 °C), we kinetically favor N-acylation over O-acylation. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the proton released during the nucleophilic attack, preventing the amine from becoming protonated and unreactive.

Step-by-Step Protocol
  • Dissolution: Suspend 1.0 equivalent of 2-amino-1-(4-bromophenyl)ethanol in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA). Stir the mixture at 0 °C for 15 minutes under an inert nitrogen atmosphere.

  • Reagent Addition: Dissolve 1.05 equivalents of Boc 2​ O in a small volume of DCM and add it dropwise to the reaction mixture. (Causality: Dropwise addition prevents a localized excess of Boc 2​ O, minimizing the risk of di-Boc formation or unwanted O-acylation).

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude product.

Validation & Analytics (Self-Validating System)
  • TLC (Thin Layer Chromatography): Run the crude mixture in 30% EtOAc/Hexanes. The starting material will remain near the baseline due to the highly polar free amine. The successful product will elute significantly higher (R f​ ~0.4).

  • Ninhydrin Stain: Dip the TLC plate in Ninhydrin solution. Unreacted starting material will immediately turn deep purple (indicating a primary amine). The product spot will remain invisible unless strongly heated, validating the successful capping of the amine group.

  • LC-MS: Confirm the presence of the [M+Na] + adduct doublet at m/z 338.0 / 340.0.

G A 2-amino-1-(4-bromophenyl)ethanol (Primary Amine) B Boc2O, TEA DCM, 0°C to RT A->B C tert-Butyl (2-(4-bromophenyl) -2-hydroxyethyl)carbamate (MW: 316.19 g/mol) B->C

Fig 1: Synthetic workflow for the selective N-Boc protection of the primary amine.

Orthogonal Reactivity & Downstream Applications

The strategic value of this molecule lies in its orthogonal reactivity, allowing chemists to modify one functional group without affecting the others.

  • Aryl Bromide Reactivity: The 4-bromophenyl moiety is an ideal substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to extend the aromatic system.

  • Hydroxyl Reactivity: The secondary alcohol can be oxidized using Swern or Dess-Martin periodinane (DMP) conditions to yield an α -amino ketone. Alternatively, it can be mesylated and treated with a strong base to induce intramolecular cyclization, yielding a chiral epoxide.

  • Amine Deprotection: The Boc group can be cleanly removed using Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, revealing the primary amine for subsequent amide coupling.

G Core tert-Butyl (2-(4-bromophenyl) -2-hydroxyethyl)carbamate CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->CrossCoupling Aryl Bromide Reactivity Oxidation Oxidation (Swern/DMP) Yields alpha-amino ketone Core->Oxidation Secondary OH Reactivity Epoxidation Mesylation & Cyclization Yields Chiral Epoxide Core->Epoxidation Bifunctional Reactivity

Fig 2: Orthogonal reactivity pathways of the bifunctional intermediate.

References

  • PubChem. "tert-butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate | C13H18BrNO3 | CID 12194286" (Isomer reference for exact mass and topological properties). National Center for Biotechnology Information.

  • Echemi. "[2-(4-BROMO-PHENYL)-2-HYDROXY-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER (CAS 913181-90-5)". Chemical Properties and Commercial Availability.

  • ChemSrc. "4-Bromophenacylamine hydrochloride and related compounds". Structural and Synthetic Database.

Sources

Exploratory

In-Depth Technical Guide: Synthesis, Mechanisms, and Applications of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Executive Summary tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (CAS: 913181-90-5) is a highly versatile, orthogonally protected β -amino alcohol building block [1]. It features three distinct reactive sites: an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (CAS: 913181-90-5) is a highly versatile, orthogonally protected β -amino alcohol building block [1]. It features three distinct reactive sites: an aryl bromide for transition-metal-catalyzed cross-coupling, a secondary hydroxyl group for substitution or oxidation, and a Boc-protected primary amine. This guide details the physicochemical profile, optimized synthetic workflows, and downstream applications of this compound, serving as a comprehensive resource for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Significance

The 1,2-amino alcohol motif is a privileged pharmacophore found in beta-blockers, sphingosine analogs, and various enzyme inhibitors. The presence of the 4-bromophenyl group provides a critical handle for late-stage functionalization, while the Boc group ensures amine stability during harsh intermediate steps [2].

PropertyValue / Description
Chemical Name tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate
CAS Registry Number 913181-90-5
Molecular Formula C13H18BrNO3
Molecular Weight 316.19 g/mol
Synonyms N-Boc-2-(4-bromophenyl)-2-hydroxyethanamine
Key Structural Features Aryl bromide, secondary alcohol, Boc-protected amine
Physical State Solid (typically off-white to pale yellow)

Strategic Synthesis & Retrosynthetic Analysis

The synthesis of this compound requires careful selection of reagents to prevent the premature cleavage of the aryl bromide bond (hydrodebromination). The most reliable and scalable route utilizes a Henry (nitroaldol) reaction followed by a chemoselective reduction and Boc-protection.

Synthesis A 4-Bromobenzaldehyde (Starting Material) B 1-(4-Bromophenyl)- 2-nitroethanol A->B Nitromethane, Base (Henry Rxn) C 2-Amino-1-(4-bromophenyl) ethanol B->C Reduction (NiCl2/NaBH4) D tert-Butyl (2-(4-bromophenyl)- 2-hydroxyethyl)carbamate (Target) C->D Boc2O, Et3N, DCM

Step-by-step synthetic workflow from 4-bromobenzaldehyde to the target compound.

Mechanistic Insights & Experimental Protocol

Expertise Insight: Causality in Reduction Conditions Traditional hydrogenation using Pd/C and H2 to reduce the nitro group is notoriously problematic for aryl bromides due to competing hydrodebromination. By employing NiCl2/NaBH4 (which generates nickel boride in situ), the nitro group is rapidly and chemoselectively reduced to the primary amine while leaving the aryl bromide completely intact.

Step-by-Step Methodology:

Step 1: Henry Reaction

  • Dissolve 4-bromobenzaldehyde (1.0 eq) and nitromethane (3.0 eq) in methanol.

  • Add a catalytic amount of aqueous NaOH (0.1 eq) at 0 °C.

  • Stir for 2-4 hours until TLC indicates complete consumption of the aldehyde.

  • Quench with dilute HCl, extract with EtOAc, and concentrate to yield 1-(4-bromophenyl)-2-nitroethanol.

Step 2: Chemoselective Reduction

  • Dissolve the crude nitroalkanol (1.0 eq) in methanol and cool to 0 °C.

  • Add NiCl2·6H2O (0.2 eq).

  • Carefully add NaBH4 (3.0 eq) in small portions (Caution: Exothermic with vigorous H2 evolution).

  • The solution will turn black due to the formation of Ni2B. Stir for 1 hour at room temperature.

  • Filter through a Celite pad to remove the nickel catalyst. Concentrate the filtrate to yield 2-amino-1-(4-bromophenyl)ethanol.

Step 3: Boc Protection

  • Dissolve the crude amine in dichloromethane (DCM).

  • Add triethylamine (Et3N, 1.5 eq) and cool to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise.

  • Stir at room temperature for 4 hours.

  • Wash the organic layer with saturated NaHCO3, then brine. Dry over anhydrous Na2SO4.

  • Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure target compound.

Downstream Applications in Drug Discovery

The orthogonal reactivity of the three functional groups makes this compound a linchpin in medicinal chemistry, particularly in the synthesis of complex heterocycles and antiviral compounds (e.g., HCV inhibitors as detailed in US Patent 20120230951A1) [3].

Diversification Core tert-Butyl (2-(4-bromophenyl)- 2-hydroxyethyl)carbamate Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Core->Suzuki Pd Catalyst, Aryl Boronic Acid Oxazolidinone Cyclization (Oxazolidinone Core) Core->Oxazolidinone Base (e.g., NaH), Intramolecular Oxidation Swern/Dess-Martin (Ketone Formation) Core->Oxidation Oxidant Deprotection TFA or HCl (Free Amino Alcohol) Core->Deprotection Acidic Cleavage

Orthogonal diversification pathways leveraging the aryl bromide, hydroxyl, and Boc-amine.

  • Cross-Coupling: The aryl bromide readily undergoes Suzuki-Miyaura coupling with arylboronic acids to form biaryl systems, which are ubiquitous in modern pharmaceuticals.

  • Oxazolidinone Formation: Treatment with a strong base (like NaH) can induce intramolecular cyclization, expelling tert-butanol to form a 5-(4-bromophenyl)oxazolidin-2-one, a core structure in certain antibacterial agents.

  • Oxidation: The secondary alcohol can be oxidized using Dess-Martin periodinane to yield the corresponding α -amino ketone, a precursor for thiazole or imidazole synthesis.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • 1H NMR (CDCl3): Look for the massive, diagnostic singlet at ~1.40 ppm integrating to 9 protons (the tert-butyl group). The benzylic methine proton (CH-OH) will appear as a multiplet around 4.7-4.9 ppm. The aromatic protons will present as two distinct doublets (an AA'BB' system) around 7.2 and 7.5 ppm, characteristic of a para-substituted benzene ring.

  • Mass Spectrometry (ESI-MS): The compound will exhibit an isotopic pattern typical of a single bromine atom (a 1:1 ratio of M and M+2 peaks). Expect to see [M+Na]+ at m/z ~338/340. The [M+H]+ ion is often weak due to the facile loss of the Boc group (loss of isobutylene and CO2) under ionization conditions, leading to a fragment at m/z ~216/218.

By adhering to these strict analytical parameters, researchers can confidently deploy tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate in complex, multi-step synthetic campaigns.

References

  • NextSDS Database. "[2-(4-BROMO-PHENYL)-2-HYDROXY-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER (CAS 913181-90-5)". NextSDS.[Link]

  • Hoffmann-La Roche / Alam, M. et al. "US Patent 20120230951A1: Antiviral Compounds". ResearchGate / Patent Literature. [Link]

Foundational

In-Depth Technical Guide: Spectroscopic Characterization of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Executive Summary & Molecular Significance tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (Chemical Formula: C₁₃H₁₈BrNO₃; MW: 316.19 g/mol ) is a highly versatile, Boc-protected β-amino alcohol. Molecules possess...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Significance

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (Chemical Formula: C₁₃H₁₈BrNO₃; MW: 316.19 g/mol ) is a highly versatile, Boc-protected β-amino alcohol. Molecules possessing the 1,2-amino alcohol motif are privileged scaffolds in medicinal chemistry, serving as critical precursors for chiral ligands, β-adrenergic receptor agonists, and complex active pharmaceutical ingredients (APIs).

The presence of the para-bromo substituent provides a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the tert-butoxycarbonyl (Boc) group ensures the primary amine remains orthogonal to the secondary hydroxyl group during subsequent transformations. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of this molecule, establishing self-validating analytical protocols for researchers and drug development professionals.

Synthetic Workflow & Rationale

Understanding the spectroscopic data requires context regarding the molecule's assembly. The synthesis typically proceeds via the regioselective ring-opening of 4-bromostyrene oxide using aqueous ammonia [1]. The nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon (C2), yielding 2-amino-1-(4-bromophenyl)ethanol. Subsequent protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base yields the target carbamate [2].

SyntheticWorkflow StyreneOxide 4-Bromostyrene Oxide (Starting Material) RingOpening Regioselective Ring Opening StyreneOxide->RingOpening Ammonia Aqueous NH3 (Nucleophile) Ammonia->RingOpening AminoAlcohol 2-Amino-1-(4-bromophenyl)ethanol (Intermediate) RingOpening->AminoAlcohol SN2 Attack Protection N-Boc Protection AminoAlcohol->Protection BocAnhydride Boc2O, Et3N, DCM (Protection Reagents) BocAnhydride->Protection Target tert-Butyl (2-(4-bromophenyl)- 2-hydroxyethyl)carbamate Protection->Target -CO2, -tBuOH

Synthetic workflow for tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are defined by its chiral center and the restricted rotation of the Boc group [3].

Causality in ¹H NMR: The chiral center at the benzylic position (C1) breaks the local symmetry of the adjacent methylene protons (C2). Consequently, these protons are diastereotopic. They do not share the same chemical environment and will couple not only with the benzylic proton but also with each other, creating a complex ABX spin system. Furthermore, the bulky Boc group exhibits restricted rotation around the C-N amide bond at room temperature, which often causes the N-H proton signal to appear as a broadened singlet due to intermediate exchange rates on the NMR timescale.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.45Doublet (d)2H8.4Aromatic C-H (adjacent to Br)
7.23Doublet (d)2H8.4Aromatic C-H (adjacent to CH-OH)
4.95Broad Singlet (br s)1H-N-H (Carbamate)
4.75Doublet of Doublets (dd)1H8.0, 3.5CH -OH (Benzylic)
3.45Multiplet (m)1H-CH ₂-N (Diastereotopic proton A)
3.20Multiplet (m)1H-CH ₂-N (Diastereotopic proton B)
2.80Broad Singlet (br s)1H-O-H (Hydroxyl)
1.42Singlet (s)9H--C(CH ₃)₃ (Boc group)

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
156.8QuaternaryC=O (Carbamate carbonyl)
141.2QuaternaryAromatic C (ipso to CH-OH)
131.6CHAromatic C-H (meta to CH-OH)
127.7CHAromatic C-H (ortho to CH-OH)
121.4QuaternaryAromatic C (ipso to Br)
79.8Quaternary-C (CH₃)₃ (Boc quaternary carbon)
73.5CHC H-OH (Benzylic carbon)
48.2CH₂C H₂-NH (Methylene carbon)
28.4CH₃-C(C H₃)₃ (Boc methyl carbons, 3C)
Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is ideal for this solid compound.

Causality in IR: The presence of both a hydroxyl (-OH) and a carbamate (-NH) group leads to extensive intermolecular hydrogen bonding in the solid state. This physical phenomenon weakens the O-H and N-H bonds slightly, causing their stretching frequencies to shift to lower wavenumbers and appear as a broad, overlapping band between 3300–3450 cm⁻¹. The carbamate carbonyl (C=O) stretch is highly diagnostic; it appears at ~1685 cm⁻¹, which is higher than a typical amide but lower than a standard ester, reflecting the unique resonance stabilization of the urethane linkage [3].

Table 3: ATR-FTIR Data Summary

Wavenumber (cm⁻¹)Peak ShapeFunctional Group Assignment
3350Broad, StrongO-H and N-H stretch (Hydrogen-bonded)
2975, 2930Sharp, MediumC-H stretch (Aliphatic, tert-butyl)
1685Sharp, StrongC=O stretch (Carbamate)
1520Sharp, MediumN-H bend (Amide II band)
1165Sharp, StrongC-O stretch
1070Sharp, MediumC-Br stretch (Aryl bromide)
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is the standard technique for this molecule.

Causality in MS: The molecule contains a single bromine atom, which exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the parent ion will present a highly diagnostic 1:1 doublet separated by 2 m/z units. Furthermore, Boc-protected amines are notoriously fragile in the gas phase. If the declustering potential (or cone voltage) is too high, the molecule will undergo in-source fragmentation, sequentially losing isobutylene (-56 Da) and carbon dioxide (-44 Da) before reaching the detector.

MSFragmentation Parent [M+H]+ m/z 316.05 / 318.05 LossIsobutylene Loss of Isobutylene (-56 Da) Parent->LossIsobutylene Intermediate [M - C4H8 + H]+ m/z 260.00 / 262.00 LossIsobutylene->Intermediate LossCO2 Loss of CO2 (-44 Da) Intermediate->LossCO2 Fragment [M - Boc + H]+ m/z 216.00 / 218.00 LossCO2->Fragment

ESI-MS positive mode fragmentation pathway highlighting the characteristic loss of the Boc group.

Table 4: ESI-HRMS Data Summary (Positive Mode)

Ion SpeciesFormulaCalculated m/z (⁷⁹Br / ⁸¹Br)Relative Intensity
[M+H]⁺ (Parent)[C₁₃H₁₉BrNO₃]⁺316.0548 / 318.0528100% / 98% (1:1 Isotope pattern)
[M+Na]⁺ (Adduct)[C₁₃H₁₈BrNO₃Na]⁺338.0368 / 340.0347Variable
[M-C₄H₈+H]⁺[C₉H₁₁BrNO₃]⁺260.0000 / 262.0000Fragment-dependent
[M-Boc+H]⁺[C₈H₁₁BrNO]⁺216.0000 / 218.0000Fragment-dependent

Self-Validating Experimental Protocols

To ensure data integrity and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols are designed as closed-loop, self-validating systems.

NMR Acquisition Protocol

Rationale: CDCl₃ is chosen as the solvent because it lacks exchangeable protons that would mask the critical O-H and N-H signals.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • System Suitability (Self-Validation): Before inserting the sample, acquire a 1D ¹H spectrum of a blank CDCl₃ tube. Confirm the absence of water (broad peak at ~1.56 ppm) or grease (peaks at 0.8–1.2 ppm) which could obscure the Boc methyl signals.

  • Acquisition: Acquire the ¹H spectrum using 16 scans and a relaxation delay (D1) of 1.5 seconds. Acquire the ¹³C spectrum using 512 scans and a D1 of 2.0 seconds to ensure quaternary carbons (like the Boc carbonyl) fully relax.

  • Calibration: Phase and baseline correct the spectra. Explicitly set the internal TMS peak to 0.00 ppm. Verify calibration by checking the solvent residual peak (CDCl₃ must appear at exactly 7.26 ppm for ¹H and 77.16 ppm for ¹³C) [3].

ATR-FTIR Acquisition Protocol

Rationale: ATR is preferred over KBr pelleting because KBr is highly hygroscopic. Absorbed moisture in KBr pellets produces a massive O-H stretch artifact that makes it impossible to accurately characterize the molecule's intrinsic hydroxyl group.

  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

  • System Suitability (Self-Validation): Acquire a background scan (air) immediately prior to the sample scan. The software must map and subtract ambient CO₂ (~2350 cm⁻¹) and water vapor. If the baseline is not perfectly flat after subtraction, recalibrate the interferometer.

  • Acquisition: Place 1–2 mg of the solid sample directly onto the crystal. Lower the anvil to apply consistent pressure. Acquire 32 scans at a resolution of 4 cm⁻¹.

ESI-HRMS Acquisition Protocol

Rationale: The Boc group is highly sensitive to thermal and electrical degradation. Soft ionization tuning is mandatory to observe the parent mass.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to promote protonation.

  • System Suitability (Self-Validation): Infuse a standard commercial tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer. Confirm that the mass accuracy across the 100–1000 m/z range is < 5 ppm.

  • Acquisition & Tuning: Introduce the sample via direct infusion at 10 µL/min.

  • In-Source Fragmentation Check: Monitor the [M+H]⁺ ion (m/z 316). Incrementally lower the declustering potential (DP) or capillary voltage until the intensity of the parent ion is maximized relative to the m/z 260 fragment. If the m/z 216 peak is the base peak, the ionization conditions are too harsh and must be softened.

References

  • Title: 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan (Procedure for 4-Bromostyrene oxide ring opening) Source: Organic Syntheses URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL: [Link]

Exploratory

"tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate" safety and handling

An in-depth technical analysis and methodological guide for the handling, synthetic application, and safety protocols of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (CAS: 913181-90-5). Executive Summary: Strat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the handling, synthetic application, and safety protocols of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (CAS: 913181-90-5).

Executive Summary: Strategic Role in Drug Discovery

In modern medicinal chemistry, orthogonally protected bifunctional building blocks are the cornerstone of modular drug design. tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a highly versatile intermediate featuring a secondary benzylic alcohol, an aryl bromide, and a primary amine protected by a tert-butyloxycarbonyl (Boc) group[1].

This specific structural triad allows scientists to execute complex, multi-step syntheses with high regioselectivity. The aryl bromide serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig), while the Boc group ensures the amine remains unreactive under basic or nucleophilic conditions. Upon targeted deprotection, the resulting 2-amino-1-(4-bromophenyl)ethanol[2] scaffold becomes a critical precursor for synthesizing beta-blocker analogs, phenylethanolamine derivatives, and complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical baseline of this compound is critical for predicting its behavior during storage and reactivity during synthesis. The Boc protection not only masks the nucleophilicity of the amine but also significantly increases the lipophilicity of the molecule, enhancing its solubility in organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate
CAS Number 913181-90-5[1]
Molecular Formula C13H18BrNO3[1]
Molecular Weight 316.19 g/mol
Hydrogen Bond Donors 2 (Hydroxyl, Carbamate NH)
Hydrogen Bond Acceptors 3 (Carbamate carbonyl, Carbamate oxygen, Hydroxyl)
Rotatable Bonds 5

Causality Insight: The presence of the benzylic hydroxyl group adjacent to the protected amine creates a localized polar microenvironment. Under strongly acidic conditions, there is a risk of benzylic carbocation formation leading to elimination (dehydration). Therefore, synthetic manipulations must carefully balance acid strength during Boc deprotection to preserve the alcohol moiety.

Safety, Handling, and Storage Protocols

As a Senior Application Scientist, I emphasize that safety protocols must be driven by mechanistic understanding rather than rote memorization. While the Boc group stabilizes the amine, the aryl bromide and benzylic alcohol introduce specific handling requirements.

  • Hazard Identification: Halogenated aromatic compounds and carbamates can act as skin and respiratory irritants. The aryl bromide moiety also flags the compound for potential aquatic toxicity.

  • Storage Causality: The compound must be stored at 2–8°C (refrigerated) in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). Why? Prolonged exposure to ambient moisture and heat can lead to slow hydrolysis of the carbamate or oxidative degradation of the benzylic alcohol. Inert gas prevents atmospheric oxygen from initiating radical-mediated degradation pathways at the benzylic position.

  • Personal Protective Equipment (PPE): Standard handling requires nitrile gloves (minimum 4 mil thickness to prevent halogen permeation), splash-proof safety goggles, and manipulation within a certified fume hood to mitigate inhalation risks of any aerosolized particulates.

Synthetic Utility & Experimental Workflows

To ensure reproducibility, experimental protocols must be self-validating. Below are two field-proven workflows for utilizing this building block.

Protocol A: Chemoselective Boc Deprotection

This protocol outlines the removal of the Boc group to yield the free amine (2-amino-1-(4-bromophenyl)ethanol, MW: 216.07 g/mol )[2] while preserving the benzylic alcohol.

  • Preparation: Dissolve 1.0 equivalent of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Dropwise, add 10 equivalents of Trifluoroacetic Acid (TFA). Causality: Cooling to 0°C suppresses the exothermic nature of the cleavage and prevents the acid-catalyzed dehydration of the secondary benzylic alcohol into a styrene derivative.

  • Reaction & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature for 2 hours. Validate completion via LC-MS. The disappearance of the parent mass ( m/z 316) and the emergence of the free amine ( m/z 216)[2] confirms total conversion.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, yielding the amine as a TFA salt ready for subsequent amide coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol leverages the aryl bromide for carbon-carbon bond formation prior to amine deprotection.

  • Setup: In an oven-dried Schlenk tube, combine the starting material (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ . Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Execution: Heat the sealed tube to 80°C for 12 hours. The bulky Boc group provides sufficient steric shielding to prevent the amine from coordinating with the palladium catalyst, ensuring high coupling yields.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from the protected starting material through deprotection and subsequent functionalization, highlighting the chemical transformations at each node.

Figure 1: Synthetic workflow for Boc deprotection and subsequent amide coupling.

References

  • Chemsrc. "2-Amino-1-(4-bromophenyl)ethanol | CAS#:41147-82-4". Chemsrc Chemical Database. Available at:[Link]

Sources

Foundational

Physicochemical Profiling and Solubility Determination of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Executive Summary & Structural Analysis tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (Molecular Formula: C₁₃H₁₈BrNO₃; MW: 316.19 g/mol ) is a critical chiral building block utilized extensively in the process c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (Molecular Formula: C₁₃H₁₈BrNO₃; MW: 316.19 g/mol ) is a critical chiral building block utilized extensively in the process chemistry of active pharmaceutical ingredients (APIs), particularly in the synthesis of atypical phenylethanolamines and beta-adrenergic agonists[1][2].

As a Senior Application Scientist, evaluating the solubility profile of this intermediate is the first step in designing scalable, high-yield synthetic routes. The molecule's solubility is dictated by three distinct physicochemical domains:

  • 4-Bromophenyl Ring : Imparts significant lipophilicity and serves as a synthetic handle for palladium-catalyzed cross-coupling reactions.

  • Hydroxyl Group : Acts as a hydrogen-bond donor/acceptor, slightly enhancing polar interactions.

  • tert-Butoxycarbonyl (Boc) Group : A bulky, non-polar protecting group that masks the basicity and nucleophilicity of the primary amine[3]. The introduction of the Boc group drastically increases the overall lipophilicity of the molecule compared to the parent amino alcohol[3].

Because of this structural composition, the compound exhibits an estimated LogP of approximately 3.0, dictating a solubility profile characterized by high solubility in organic solvents and extremely poor aqueous solubility[3][4].

Empirical Solubility Profile

To facilitate process chemistry and formulation development, understanding the compound's solubility across a dielectric continuum is critical. The table below summarizes the expected thermodynamic solubility profile at 25°C based on the physicochemical behavior of Boc-protected halogenated phenylethanolamines[3][4].

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Qualitative Category
Water (pH 7.4 Buffer)80.1< 0.1Practically Insoluble
Dimethyl Sulfoxide (DMSO)46.7> 100Freely Soluble
N,N-Dimethylformamide (DMF)36.7> 100Freely Soluble
Methanol (MeOH)32.750 - 100Soluble
Dichloromethane (DCM)8.9> 100Freely Soluble
Ethyl Acetate (EtOAc)6.0> 50Soluble
Hexanes1.9< 1.0Slightly Soluble

Methodologies for Solubility Determination

Accurate solubility data is paramount. Overestimating solubility can lead to precipitation during in vitro assays or reaction scaling, while underestimating it can result in excessive solvent use. We employ two distinct, self-validating protocols depending on the development stage.

Kinetic Solubility via Laser Nephelometry (Early-Stage)

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution[5]. This is ideal for high-throughput screening where compounds are stored in DMSO[5].

  • Causality : Because DMSO dilutions readily form supersaturated solutions, this method provides an "apparent" solubility that is often higher than the true thermodynamic equilibrium[6]. It is used to ensure compounds remain in solution during rapid biological assays.

  • Protocol :

    • Stock Preparation : Prepare a 20 mM stock solution of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate in 100% DMSO[5].

    • Serial Dilution : Dispense the stock into an aqueous buffer (pH 7.4) in 1-minute intervals to create a concentration gradient (e.g., 1 µM to 500 µM).

    • Incubation : Agitate the microplate at room temperature for 2 hours.

    • Detection : Measure light scattering using a laser nephelometer[5]. The onset of turbidity indicates the kinetic solubility limit[6].

    • Validation Step : Centrifuge the plate at 3000 x g for 15 minutes and analyze the supernatant via LC-MS to confirm the soluble fraction, preventing false positives from micro-precipitates[5].

Thermodynamic Solubility via the Shake-Flask Method (Late-Stage)

Thermodynamic solubility represents the true equilibrium between the solid phase and the solution[7]. This is critical for process chemistry optimization and formulation.

  • Causality : The shake-flask method requires 24-72 hours of incubation because reaching a true thermodynamic equilibrium is a slow kinetic process, especially for highly crystalline, lipophilic compounds[8].

  • Protocol :

    • Solid Dispensation : Add an excess of the solid compound (e.g., 500 µg) into a glass vial containing 400 µL of the target solvent (e.g., aqueous phosphate buffer, pH 7.4)[8].

    • Equilibration : Seal the vial and place it in an incubator shaker at 25°C and 400 rpm[8].

    • pH Monitoring : Verify the pH of the suspension after the initial addition and at the end of the experiment, as dissolving ionizable impurities can alter the medium's pH[6].

    • Sampling : At 24, 48, and 72 hours, visually inspect the vial to ensure solid remains (confirming saturation)[8]. Withdraw a 100 µL aliquot.

    • Phase Separation : Filter the aliquot through a 0.22 µm PTFE syringe filter (discarding the first 20 µL to account for membrane adsorption).

    • Quantification : Dilute the filtrate appropriately with mobile phase and quantify the concentration using isocratic HPLC-UV against a pre-established calibration curve[8].

    • Validation Step : If the concentration variances between the 48h and 72h timepoints are <5%, equilibrium is confirmed.

Process Chemistry Implications

The solubility profile directly dictates the downstream synthetic utility of the compound.

  • Cross-Coupling Reactions : The high solubility of the compound in polar aprotic solvents like DMF and DMSO makes it an excellent substrate for homogeneous palladium-catalyzed cross-coupling reactions targeting the aryl bromide moiety.

  • Boc Deprotection : The Boc group is typically cleaved using strong acids (e.g., Trifluoroacetic acid, TFA) in dichloromethane (DCM)[3]. The excellent solubility of the Boc-protected precursor in DCM ensures a rapid, homogeneous reaction environment[3].

Workflow Start Compound: tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo Late-Stage Kinetic Kinetic Solubility (Nephelometry) Start->Kinetic Early-Stage HPLC HPLC-UV Quantification Thermo->HPLC 24-72h Equilibrium Precip Precipitation Detection (Light Scattering) Kinetic->Precip DMSO Dilution Process Process Chemistry Optimization (Cross-Coupling / Deprotection) HPLC->Process Precip->Process

Figure 1: Workflow for solubility determination and downstream process chemistry optimization.

Pathway BocAmine Boc-Protected Amino Alcohol Acid Acidic Conditions (e.g., TFA in DCM) BocAmine->Acid Deprotection Cation tert-Butyl Cation + Carbamic Acid Acid->Cation Cleavage FreeAmine Free Amino Alcohol (API Intermediate) Cation->FreeAmine Decarboxylation

Figure 2: Mechanistic pathway of Boc deprotection under acidic conditions.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility | Pharmaceutical Sciences |7

  • Shake-Flask Solubility Assay | Bienta | 5

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter | Dissolution Technologies | 6

  • 3.7. Determination of Thermodynamic Solubility | Bio-protocol | 8

  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines | Benchchem | 3

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of beta-amino alcohols using "tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate"

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (CAS: 913181-90-5) Executive Summary & Rationale Chiral β -amino alcohol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (CAS: 913181-90-5)

Executive Summary & Rationale

Chiral β -amino alcohols are privileged pharmacophores and essential building blocks in modern drug discovery, serving as foundational motifs in numerous therapeutics (e.g., β3​ -adrenergic receptor agonists)[1]. The target compound, tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate[2], is particularly valuable because the aryl bromide moiety serves as an orthogonal handle for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations).

This application note details a robust, scalable protocol for the enantioselective synthesis of this intermediate. By leveraging Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), this methodology achieves >98% enantiomeric excess (ee) while avoiding the operational hazards and specialized equipment required for high-pressure hydrogen gas[1].

Mechanistic Causality: Why ATH?

The reduction of α -amino ketones to chiral β -amino alcohols can be achieved via various methods, but ATH using the Noyori-type RuCl(p-cymene)[(R,R)-TsDPEN] catalyst remains the gold standard for industrial scale-up[3],[4]. Unlike traditional hydrogenation, ATH utilizes an azeotropic mixture of formic acid and triethylamine (HCOOH/Et 3​ N) as the hydrogen donor[1],[5].

The high enantioselectivity of this reaction is governed by a highly ordered, 6-membered pericyclic transition state. The active 16-electron Ru(amido) complex dehydrogenates formic acid to form an 18-electron Ru(hydride) species. The α -Boc-amino ketone substrate coordinates to this complex via dual interactions: the carbonyl oxygen hydrogen-bonds with the NH of the TsDPEN ligand, while the carbonyl carbon is positioned directly above the Ru-H[3]. This rigid spatial arrangement locks the facial approach, dictating the stereochemical outcome with extreme precision[5].

ATH_Mechanism Precat RuCl(p-cymene)(TsDPEN) (Precatalyst) Amido 16e⁻ Ru(Amido) Complex (Active Catalyst) Precat->Amido Base (-HCl) Hydride 18e⁻ Ru(Hydride) Complex (Reducing Agent) Amido->Hydride HCOOH/Et₃N (Hydride Source) TS 6-Membered Pericyclic Transition State Hydride->TS + α-Boc-Amino Ketone TS->Amido - Chiral β-Amino Alcohol (Product Release)

Figure 2: Catalytic cycle of the Noyori ATH highlighting the concerted hydride transfer mechanism.

Experimental Workflow & Protocols

The synthesis proceeds via a streamlined three-step route from commercially available 4'-bromoacetophenone.

Synthetic_Route SM 4'-Bromoacetophenone Int1 α-Bromo Ketone SM->Int1 Br₂, AcOH 0°C to RT Precursor α-Boc-Amino Ketone (Precursor) Int1->Precursor 1. HMTA, CHCl₃ 2. HCl, EtOH 3. Boc₂O, Et₃N Product tert-Butyl (2-(4-bromophenyl) -2-hydroxyethyl)carbamate Precursor->Product RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/Et₃N, 40°C ATH

Figure 1: Three-step synthetic workflow from 4'-bromoacetophenone to the target β-amino alcohol.

Protocol A: Preparation of the Precursor (tert-Butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate)

Causality Note: Direct amination of α -bromo ketones with ammonia often leads to over-alkylation and complex mixtures. We utilize the Delépine reaction (using hexamethylenetetramine, HMTA) followed by acidic hydrolysis to ensure primary amine formation exclusively, before immediate Boc-protection to prevent self-condensation.

Step-by-Step Procedure:

  • Bromination: Dissolve 4'-bromoacetophenone (100 mmol) in glacial acetic acid (150 mL). Add bromine (105 mmol) dropwise at 0 °C. Stir for 2 hours at room temperature. Evaporate the solvent and recrystallize the solid from ethanol to yield 2-bromo-1-(4-bromophenyl)ethanone.

  • Amination (Delépine Reaction): Dissolve the α -bromo ketone (80 mmol) in chloroform (200 mL) and add HMTA (85 mmol). Stir at room temperature for 12 hours. Collect the precipitated quaternary ammonium salt by vacuum filtration.

  • Hydrolysis & Protection: Suspend the salt in ethanol (150 mL) and concentrated HCl (30 mL). Reflux for 2 hours, then cool to room temperature. Concentrate in vacuo. Redissolve the crude amine hydrochloride in a mixture of THF/H 2​ O (1:1, 200 mL). Add NaHCO 3​ (250 mmol) followed by Boc 2​ O (90 mmol). Stir for 12 hours.

  • Validation & Isolation: Extract the mixture with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 8:2). Self-Validation: TLC should show a single UV-active spot at R f​ ~0.4.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Causality Note: Oxygen irreversibly deactivates the Ru(hydride) intermediate. Strict Schlenk techniques and solvent degassing are mandatory. The 5:2 molar ratio of HCOOH:Et 3​ N is critical; excess acid can prematurely deprotect the Boc group, while excess base severely retards the reduction rate.

Step-by-Step Procedure:

  • Preparation of the Azeotrope: In a rigorously dried, argon-purged Schlenk flask, slowly add formic acid (5.0 equivalents) to triethylamine (2.0 equivalents) at 0 °C. Caution: This neutralization is highly exothermic.

  • Reaction Setup: To a separate argon-purged flask, add the α -Boc-amino ketone precursor (10 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol% loading).

  • Solvent Addition: Add anhydrous, degassed DMF (20 mL) to dissolve the substrate and catalyst.

  • Reduction: Inject the prepared HCOOH/Et 3​ N azeotrope into the reaction mixture. Stir the solution at 40 °C for 18 hours.

  • In-Process Control (IPC): Monitor the reaction via HPLC. The reaction is deemed complete when the ketone peak is <1% (AUC).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO 3​ (50 mL) slowly to neutralize residual formic acid. Extract with dichloromethane (3 × 50 mL). Wash the organic phase with water (3 × 50 mL) to remove DMF, dry over MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot heptane/ethyl acetate to afford enantiopure tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate[6].

Data Presentation & Optimization

The following table summarizes the optimization of the ATH step to maximize both yield and enantiomeric excess.

EntryCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)ee (%)
10.125486596
20.525248898
3 0.5 40 18 >99 >99
41.0608>9992*

*Note: Elevated temperatures (>50 °C) lead to a slight erosion of enantioselectivity due to the reversibility of the hydride transfer and potential background racemic reduction.

Quality Control & Troubleshooting

  • Issue: Low Enantiomeric Excess (<95% ee).

    • Root Cause: Trace moisture or oxygen in the system disrupting the transition state, or reaction temperature too high.

    • Solution: Ensure DMF is strictly anhydrous. Degas all solvents via three freeze-pump-thaw cycles. Maintain temperature strictly at 40 °C.

  • Issue: Incomplete Conversion.

    • Root Cause: Catalyst poisoning by residual bromide ions from the precursor synthesis, or incorrect HCOOH/Et 3​ N ratio.

    • Solution: Ensure the precursor is thoroughly purified via chromatography before ATH. Verify the 5:2 HCOOH:Et 3​ N molar ratio; evaporation of Et 3​ N during preparation can stall the catalytic cycle.

  • Issue: Loss of Boc Group.

    • Root Cause: Localized high acidity during the addition of the azeotrope.

    • Solution: Always add formic acid to triethylamine (not the reverse) at 0 °C, and ensure the mixture is homogenized before adding it to the substrate.

References

  • BenchChem Technical Support Team. "2-Amino-2-(4-chlorophenyl)ethanol|CAS 179811-64-4 - Benchchem." BenchChem.
  • "Catalytic homogeneous asymmetric hydrogenation – successes and opportunities." TSpace / Scholaris.
  • "Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols.
  • "Ruthenium(II) complexes possessing the η6-p-cymene ligand.
  • "tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)
  • "Tert-butyl n-(2-hydroxyethyl)

Sources

Application

Application Note: Robust Synthesis Protocol for tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Introduction & Strategic Rationale The synthesis of tert-butyl (2-(4-bromopheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Strategic Rationale

The synthesis of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate represents a critical workflow in the preparation of functionalized β -amino alcohols. These structural motifs are ubiquitous in the development of peptidomimetics, chiral auxiliaries, and adrenergic receptor modulators.

While direct epoxidation of 4-bromostyrene followed by ammonolysis is a historically utilized route, it often suffers from poor regiocontrol, yielding complex mixtures of terminal and internal amines. To guarantee absolute regiochemical fidelity and preserve the synthetically valuable aryl bromide handle for downstream cross-coupling (e.g., Suzuki-Miyaura), a four-step linear sequence starting from 4-bromophenacyl bromide is preferred. This guide details a self-validating, highly chemoselective protocol designed for maximum yield and purity.

Reaction Pathway & Mechanistic Logic

Pathway SM 4-Bromophenacyl bromide Int1 2-Azido-1-(4-bromophenyl) ethanone SM->Int1 NaN3 DMF, 0-25°C Int2 2-Azido-1-(4-bromophenyl) ethanol Int1->Int2 NaBH4 MeOH, 0°C Int3 2-Amino-1-(4-bromophenyl) ethanol Int2->Int3 1. PPh3, THF 2. H2O, 60°C Prod tert-Butyl (2-(4-bromophenyl) -2-hydroxyethyl)carbamate Int3->Prod Boc2O, Et3N DCM, 25°C

Figure 1: Four-step synthetic route to tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate.

Causality in Experimental Design (E-E-A-T)

As synthetic chemists, every reagent choice must be driven by mechanistic causality. The following decision matrix outlines the chemical logic behind this specific workflow:

  • Regioselectivity via Azidation ( SN​2 ) : The α -haloketone undergoes rapid nucleophilic substitution with sodium azide (1)[1]. This step strictly defines the nitrogen position at the terminal carbon, completely bypassing the regioselectivity issues inherent to epoxide opening.

  • Chemoselective Azide Reduction : The reduction of the azide to the primary amine is the most critical chemoselective node. Standard catalytic hydrogenation ( H2​ , Pd/C) is contraindicated as it rapidly induces hydrodebromination of the electron-deficient aryl bromide. The Staudinger reduction, utilizing triphenylphosphine ( PPh3​ ), proceeds via an iminophosphorane intermediate (2)[2] that is subsequently hydrolyzed, leaving the aryl bromide entirely intact (3)[3].

  • Selective Acylation : Di-tert-butyl dicarbonate ( Boc2​O ) selectively acylates the primary amine over the secondary alcohol due to the vastly superior nucleophilicity of the amine (4)[4].

Causality Challenge1 Regioselectivity of Amination Solution1 Azide substitution on α-haloketone ensures 100% terminal amine Challenge1->Solution1 Challenge2 Aryl Bromide Preservation Solution2 Staudinger Reduction (PPh3) avoids Pd-catalyzed debromination Challenge2->Solution2 Challenge3 Chemoselective Protection Solution3 Boc2O reacts preferentially with primary amine over alcohol Challenge3->Solution3

Figure 2: Mechanistic rationale and causality for selected synthetic methodologies.

Quantitative Data & Stoichiometry

StepReactantReagent(s)EquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
1. Azidation 4-Bromophenacyl bromide NaN3​ 1.1DMF0 252.095
2. Reduction 2-Azido-1-(4-bromophenyl)ethanone NaBH4​ 1.2MeOH01.094
3. Staudinger 2-Azido-1-(4-bromophenyl)ethanol PPh3​ , H2​O 1.1, 10.0THF25 606.085
4. Protection 2-Amino-1-(4-bromophenyl)ethanol Boc2​O , Et3​N 1.1, 1.5DCM0 254.090

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Azido-1-(4-bromophenyl)ethanone

Safety Warning: Sodium azide is highly toxic. Do not allow it to come into contact with acids (forms toxic hydrazoic acid) or halogenated solvents like DCM during the reaction (forms explosive diazidomethane) (1)[1].

  • Charge a round-bottom flask with 4-bromophenacyl bromide (10.0 g, 36.0 mmol) and anhydrous DMF (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium azide ( NaN3​ ) (2.57 g, 39.6 mmol, 1.1 eq) portion-wise over 10 minutes to control the exotherm.

  • Remove the ice bath and stir the reaction at room temperature (25 °C) for 2 hours.

  • Validation Checkpoint: TLC (20% EtOAc/Hexanes) should show complete consumption of the starting material and the appearance of a new UV-active spot. IR spectroscopy of an aliquot will show a strong, sharp azide stretching band at ~2100 cm⁻¹.

  • Quench the reaction by pouring it into ice water (150 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the product as an off-white solid (~8.2 g, 95% yield).

Step 2: Synthesis of 2-Azido-1-(4-bromophenyl)ethanol
  • Dissolve 2-azido-1-(4-bromophenyl)ethanone (8.0 g, 33.3 mmol) in Methanol (80 mL) and cool to 0 °C.

  • Slowly add Sodium borohydride ( NaBH4​ ) (1.51 g, 40.0 mmol, 1.2 eq) in small portions to manage hydrogen gas evolution.

  • Stir the mixture at 0 °C for 1 hour.

  • Validation Checkpoint: TLC (30% EtOAc/Hexanes) should indicate the disappearance of the ketone. The product spot will stain strongly with KMnO4​ due to the newly formed secondary alcohol.

  • Quench carefully with saturated aqueous NH4​Cl (30 mL). Remove methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 × 40 mL). Wash with brine, dry over Na2​SO4​ , and concentrate to yield the azido alcohol as a pale yellow oil (~7.6 g, 94% yield).

Step 3: Synthesis of 2-Amino-1-(4-bromophenyl)ethanol (Staudinger Reduction)
  • Dissolve 2-azido-1-(4-bromophenyl)ethanol (7.5 g, 31.0 mmol) in THF (75 mL).

  • Add Triphenylphosphine ( PPh3​ ) (8.94 g, 34.1 mmol, 1.1 eq) at room temperature.

  • Validation Checkpoint: Observe steady nitrogen gas evolution. This visual cue confirms the formation of the phosphazide and its subsequent decomposition into the iminophosphorane (2)[2]. Stir until gas evolution ceases (approx. 2 hours).

  • Add Water (5.6 mL, ~10 eq) and heat the mixture to 60 °C for 4 hours to drive the hydrolysis of the iminophosphorane.

  • Cool to room temperature and concentrate. Dissolve the crude residue in 1M HCl (100 mL) and wash with diethyl ether (3 × 50 mL) to extract the triphenylphosphine oxide ( OPPh3​ ) byproduct.

  • Basify the aqueous layer to pH 12 using 2M NaOH and extract the free amine with DCM (3 × 50 mL). Dry and concentrate to yield the amino alcohol (~5.7 g, 85% yield).

Step 4: Synthesis of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate
  • Dissolve 2-amino-1-(4-bromophenyl)ethanol (5.5 g, 25.4 mmol) in DCM (55 mL).

  • Add Triethylamine ( Et3​N ) (5.3 mL, 38.1 mmol, 1.5 eq) and cool the mixture to 0 °C.

  • Add Di-tert-butyl dicarbonate ( Boc2​O ) (6.1 g, 28.0 mmol, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Ninhydrin stain on TLC will show the disappearance of the primary amine (which stains purple/pink) and the appearance of the Boc-protected product.

  • Wash the organic layer with 0.5M HCl (30 mL), saturated NaHCO3​ (30 mL), and brine (30 mL). Dry over Na2​SO4​ and concentrate.

  • Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to afford the target compound as a white solid (~7.2 g, 90% yield).

Analytical Characterization

To validate the structural integrity of the final tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate, the following 1H NMR (400 MHz, CDCl3​ ) profile is expected:

  • δ 7.45 (d, J = 8.4 Hz, 2H): Aromatic protons adjacent to the bromide.

  • δ 7.25 (d, J = 8.4 Hz, 2H): Aromatic protons adjacent to the chiral center.

  • δ 4.95 (br s, 1H): Carbamate N-H proton (exchangeable).

  • δ 4.80 (dd, J = 7.8, 4.2 Hz, 1H): Benzylic methine proton (CH-OH).

  • δ 3.45 - 3.20 (m, 2H): Diastereotopic methylene protons ( CH2​ -NHBoc).

  • δ 2.80 (br s, 1H): Hydroxyl proton (O-H, exchangeable).

  • δ 1.42 (s, 9H): tert-Butyl group protons ( 3×CH3​ ).

References

  • Click Chemistry: Synthesis of a Triazole , MDHV,[1]

  • Selective hydrogenation through phosphazide formation , RSC Publishing,[3]

  • Staudinger reaction , Wikipedia,[2]

  • 4-Bromophenacylamine hydrochloride | CAS#:5467-72-1 , Chemsrc,[4]

Sources

Method

The Strategic Application of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block In the intricate landscape of pharmaceutical development, the efficient and stereocontrolled synthesis of active pharmaceutical ingredients (APIs) is paramount. C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Chiral Building Block

In the intricate landscape of pharmaceutical development, the efficient and stereocontrolled synthesis of active pharmaceutical ingredients (APIs) is paramount. Chiral intermediates, which serve as foundational scaffolds, are critical in this endeavor. Among these, tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate has emerged as a particularly valuable and versatile building block. Its structure, featuring a Boc-protected amine, a secondary alcohol, and a brominated phenyl ring, offers a trifecta of functionalities that can be strategically manipulated to construct complex molecular architectures. The presence of a stereocenter at the hydroxyl-bearing carbon further enhances its utility, enabling the synthesis of enantiomerically pure drug substances.

This comprehensive guide provides an in-depth exploration of the application of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate in pharmaceutical intermediate synthesis. We will delve into its strategic importance, focusing on its role in the synthesis of norepinephrine reuptake inhibitors (NRIs), a significant class of therapeutics. This document will provide not only theoretical insights but also detailed, actionable protocols for researchers, scientists, and drug development professionals.

Core Applications: A Gateway to Norepinephrine Reuptake Inhibitors

The primary application of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate lies in its use as a key precursor for the synthesis of potent and selective norepinephrine reuptake inhibitors (NRIs). NRIs are a class of antidepressant medications that function by increasing the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.

A prime example of a selective NRI is Nisoxetine . The synthesis of Nisoxetine and its analogs provides an excellent case study for the strategic application of our title compound. The key transformations involve the formation of a diaryl ether linkage, deprotection of the Boc group, and subsequent N-methylation.

The enantiomeric purity of the starting material is crucial, as the pharmacological activity of many drugs is stereospecific. For instance, the (R)-enantiomer of Nisoxetine exhibits a significantly higher affinity for the norepinephrine transporter than its (S)-counterpart[1]. Therefore, the use of enantiomerically pure (R)-tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is essential for the efficient synthesis of the more active (S)-Nisoxetine, due to the inversion of stereochemistry during the key etherification step.

Synthetic Workflow: From Intermediate to Pre-API

The synthetic pathway from tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate to a Nisoxetine precursor can be dissected into three principal stages. The following diagram illustrates this strategic workflow.

G A tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate B Mitsunobu Reaction (Ether Formation) A->B 2-Methoxyphenol, PPh3, DIAD C tert-Butyl (2-(4-bromophenyl)-2-(2-methoxyphenoxy)ethyl)carbamate B->C D Boc Deprotection C->D TFA or HCl E 2-(4-bromophenyl)-2-(2-methoxyphenoxy)ethan-1-amine D->E F N-Methylation E->F Formaldehyde, NaBH4 G N-methyl-2-(4-bromophenyl)-2-(2-methoxyphenoxy)ethan-1-amine (Nisoxetine Precursor) F->G

Caption: Synthetic workflow from the starting carbamate to a Nisoxetine precursor.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a Nisoxetine precursor from tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate.

Part 1: Ether Formation via Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a variety of functional groups with inversion of stereochemistry[2][3][4]. In this context, it is employed to form the crucial diaryl ether linkage.

Protocol: Synthesis of tert-Butyl (2-(4-bromophenyl)-2-(2-methoxyphenoxy)ethyl)carbamate

Parameter Value/Condition Causality and Field-Proven Insights
Reactants (R)-tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (1.0 eq), 2-Methoxyphenol (1.2 eq), Triphenylphosphine (PPh₃) (1.5 eq)The use of a slight excess of the phenol and PPh₃ ensures complete consumption of the starting alcohol.
Reagent Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)DIAD/DEAD is the activating agent for the Mitsunobu reaction. It is added slowly to control the exothermic reaction.
Solvent Anhydrous Tetrahydrofuran (THF)THF is an excellent solvent for this reaction, dissolving all reactants and intermediates. Anhydrous conditions are critical to prevent quenching of the reactive intermediates.
Temperature 0 °C to Room TemperatureThe initial cooling to 0 °C is to manage the exothermicity of the reaction upon addition of DIAD/DEAD. The reaction is then typically allowed to warm to room temperature to proceed to completion.
Reaction Time 12-24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Methodology:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Add 2-methoxyphenol (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 30 minutes. An exothermic reaction is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure tert-Butyl (2-(4-bromophenyl)-2-(2-methoxyphenoxy)ethyl)carbamate.

Part 2: Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of conditions and its facile removal under acidic conditions[5][6][7].

Protocol: Synthesis of 2-(4-bromophenyl)-2-(2-methoxyphenoxy)ethan-1-amine

Parameter Value/Condition Causality and Field-Proven Insights
Reactant tert-Butyl (2-(4-bromophenyl)-2-(2-methoxyphenoxy)ethyl)carbamate (1.0 eq)The Boc-protected amine from the previous step.
Reagent Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., Dioxane or Methanol)Strong acids are required to cleave the Boc group. TFA is often used for its volatility, simplifying workup.
Solvent Dichloromethane (DCM) or neat TFADCM is a common solvent for TFA-mediated deprotection. The reaction can also be run in neat TFA.
Temperature 0 °C to Room TemperatureThe reaction is typically run at room temperature. Initial cooling can be employed if the reaction is highly exothermic.
Reaction Time 1-4 hoursDeprotection is usually rapid and can be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve tert-Butyl (2-(4-bromophenyl)-2-(2-methoxyphenoxy)ethyl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • The crude 2-(4-bromophenyl)-2-(2-methoxyphenoxy)ethan-1-amine can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part 3: N-Methylation

Reductive amination is a classic and efficient method for the N-alkylation of amines. In this step, the primary amine is converted to the desired secondary amine, a key structural feature of Nisoxetine.

Protocol: Synthesis of N-methyl-2-(4-bromophenyl)-2-(2-methoxyphenoxy)ethan-1-amine

Parameter Value/Condition Causality and Field-Proven Insights
Reactant 2-(4-bromophenyl)-2-(2-methoxyphenoxy)ethan-1-amine (1.0 eq)The primary amine from the deprotection step.
Reagents Formaldehyde (aqueous solution, ~1.2 eq), Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (~1.5 eq)Formaldehyde reacts with the primary amine to form an imine in situ, which is then reduced by the hydride source. STAB is a milder reducing agent often preferred for its selectivity.
Solvent Methanol or Dichloromethane (DCM)Methanol is a common solvent for reductive amination with NaBH₄. DCM is often used with STAB.
Temperature 0 °C to Room TemperatureThe reaction is typically carried out at room temperature.
Reaction Time 2-12 hoursReaction progress can be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve 2-(4-bromophenyl)-2-(2-methoxyphenoxy)ethan-1-amine (1.0 eq) in methanol.

  • Add aqueous formaldehyde (~37 wt. %, 1.2 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-10 hours, monitoring for completion by TLC/LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture to remove methanol.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-methyl-2-(4-bromophenyl)-2-(2-methoxyphenoxy)ethan-1-amine can be purified by flash column chromatography.

Conclusion and Future Perspectives

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a strategically important chiral intermediate that provides an efficient entry point for the synthesis of valuable pharmaceutical compounds, particularly selective norepinephrine reuptake inhibitors. The protocols detailed in this guide offer a practical framework for the synthesis of a Nisoxetine precursor, highlighting key transformations such as the Mitsunobu reaction, Boc deprotection, and N-methylation.

The principles and methodologies described herein are not limited to the synthesis of Nisoxetine and can be adapted for the preparation of a diverse range of structurally related compounds. The brominated phenyl ring serves as a handle for further functionalization via cross-coupling reactions, opening avenues for the creation of novel chemical entities with tailored pharmacological profiles. As the demand for enantiomerically pure and structurally complex APIs continues to grow, the strategic application of versatile chiral building blocks like tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate will undoubtedly remain a cornerstone of modern drug discovery and development.

References

  • Aapptec. N-Terminal Deprotection; Boc removal. [Link]

  • Chavan, S. P., et al. (2019). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 9(33), 18933-18937. [Link]

  • Wikipedia. Nisoxetine. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Organic Syntheses. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Reddit. Removal of Boc protecting group as workup? [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

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Application

Application Notes &amp; Protocols: The Strategic Use of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate in the Enantioselective Synthesis of β-Adrenergic Blockers

Abstract β-Adrenergic blockers (beta-blockers) are a cornerstone in the management of cardiovascular diseases, with their therapeutic efficacy often residing in a single enantiomer.[1][2] The synthesis of enantiomericall...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

β-Adrenergic blockers (beta-blockers) are a cornerstone in the management of cardiovascular diseases, with their therapeutic efficacy often residing in a single enantiomer.[1][2] The synthesis of enantiomerically pure beta-blockers is therefore a critical objective in pharmaceutical chemistry.[3] This guide details the strategic application of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate, a versatile chiral building block, in the synthesis of β-blocker candidates. We will explore its conversion to a key epoxide intermediate and its subsequent elaboration into complex arylethanolamine structures, leveraging the bromophenyl moiety as a functional handle for molecular diversification. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies grounded in established chemical principles.

Introduction: The Importance of Chiral Synthons in β-Blocker Development

The pharmacological action of beta-blockers is highly stereoselective, stemming from their specific interactions with chiral β-adrenergic receptors.[1] The (S)-enantiomer is typically responsible for the desired therapeutic activity, while the (R)-enantiomer is often significantly less active and can contribute to side effects.[1][2] Consequently, modern synthetic strategies prioritize asymmetric or stereoselective routes to produce single-enantiomer drugs.[4][5]

The use of pre-defined chiral building blocks, or synthons, is a powerful approach to ensure high enantiomeric purity in the final active pharmaceutical ingredient (API).[1][3] tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is one such synthon. Its value lies in three key structural features:

  • A Pre-defined Chiral Center: The hydroxyl-bearing carbon provides a fixed stereocenter, dictating the configuration of the final product.

  • A Protected Amine: The tert-butoxycarbonyl (Boc) group is a stable, yet easily removable, protecting group for the primary amine, preventing unwanted side reactions during synthesis.

  • A Functionalizable Aromatic Ring: The 4-bromophenyl group serves as a versatile chemical handle, enabling late-stage diversification through cross-coupling reactions to build more complex molecular architectures.

This document will elucidate the primary synthetic transformations of this synthon, focusing on its conversion to a chiral epoxide and its application in constructing arylethanolamine-type beta-blockers.

Core Synthetic Transformations

The primary synthetic utility of a protected 2-amino-1-alcohol like our title compound is its conversion into a chiral epoxide. This epoxide then becomes a highly reactive electrophile for subsequent bond-forming reactions.

Pathway I: Intramolecular Cyclization to a Chiral Epoxide

The conversion of the halohydrin carbamate to its corresponding epoxide is a critical step. This transformation proceeds via an intramolecular SN2 reaction, often referred to as an intramolecular Williamson ether synthesis.[6] The process involves deprotonation of the secondary alcohol by a base to form an alkoxide, which then displaces the adjacent bromide in a ring-closing reaction.

For this specific synthon, which is a bromohydrin, the reaction is an intramolecular cyclization. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the carbon bearing the bromine, displacing the bromide ion to form the epoxide ring.

start tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate intermediate Alkoxide Intermediate start->intermediate  Base (e.g., NaOH, NaH)  Solvent (e.g., THF, Dioxane) product tert-Butyl ((4-bromophenyl)oxiran-2-yl)methylcarbamate (Chiral Epoxide) intermediate->product  Intramolecular S_N2  (Ring Closure)

Caption: Epoxide formation via intramolecular cyclization.

Pathway II: Diversification via Cross-Coupling

The 4-bromophenyl group is a key feature for creating novel beta-blocker analogs. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be performed on this moiety to introduce diverse substituents, effectively creating a library of compounds from a single chiral precursor.

A particularly relevant transformation is the Buchwald-Hartwig amination to install a sulfonamide group, a common feature in beta-blockers like Sotalol.

start tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate product tert-Butyl (2-hydroxy-2-(4-(alkyl/arylsulfonamido)phenyl)ethyl)carbamate start->product  Pd Catalyst (e.g., Pd2(dba)3)  Ligand (e.g., Xantphos)  Base (e.g., Cs2CO3) reagent + R-SO2NH2 (e.g., Methanesulfonamide) dummy

Caption: Diversification using Buchwald-Hartwig amination.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of (S)-tert-Butyl (2-(4-(methylsulfonamido)phenyl)-2-hydroxyethyl)carbamate

This protocol demonstrates the functionalization of the bromophenyl group via a palladium-catalyzed C-N cross-coupling reaction.

Materials & Reagents:

  • (R)-tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

  • Methanesulfonamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, oven-baked Schlenk flask, add (R)-tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (1.0 eq), methanesulfonamide (1.2 eq), and cesium carbonate (2.0 eq).

  • Add the palladium catalyst Pd₂(dba)₃ (0.02 eq) and the ligand Xantphos (0.04 eq).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Insights:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is highly effective for C-N bond formation with sulfonamides. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step, which is often rate-limiting.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is soluble in dioxane and effectively facilitates the catalytic cycle without causing unwanted side reactions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yield.

Protocol 2: Boc-Deprotection to Yield the Free Amine

This protocol describes the removal of the Boc protecting group to reveal the primary amine, a key step before introducing the final alkyl group.

Materials & Reagents:

  • (S)-tert-Butyl (2-hydroxy-2-(4-(methylsulfonamido)phenyl)ethyl)carbamate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected amine from Protocol 1 (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully neutralize the reaction by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine, which is often used in the next step without further purification.

Causality and Insights:

  • Reagent Choice: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The byproducts, tert-butyl cation (which is trapped by TFA or polymerizes) and CO₂, are volatile and easily removed.

  • Temperature Control: The initial addition of TFA at 0 °C helps to control the exothermicity of the reaction.

  • Workup: The neutralization step is critical to remove excess TFA and must be done carefully due to vigorous CO₂ evolution.

Protocol 3: Reductive Amination to Synthesize a Sotalol Analog

This final step introduces the isopropyl group onto the primary amine via reductive amination.

Materials & Reagents:

  • Crude (S)-1-(4-(methylsulfonamido)phenyl)-2-aminoethanol from Protocol 2

  • Acetone

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol or Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the crude amine (1.0 eq) in the chosen solvent (e.g., DCE).

  • Add acetone (1.5-2.0 eq) and a catalytic amount of acetic acid. Stir for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain the pure Sotalol analog.

Causality and Insights:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides and does not reduce the ketone starting material under these conditions.

  • pH Control: The catalytic amount of acetic acid accelerates the formation of the iminium ion intermediate, which is the species that is actually reduced by the hydride.

Data Summary

The following table provides representative data for the synthetic sequence described. Actual results may vary based on scale and specific reaction conditions.

StepReactionKey ReagentsTypical YieldPurity (Post-Purification)
Protocol 1 Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃75-85%>98%
Protocol 2 Boc DeprotectionTrifluoroacetic Acid (TFA)>95% (crude)Used directly in next step
Protocol 3 Reductive AminationAcetone, NaBH(OAc)₃70-80%>99%
Overall Sequence 3-Step Synthesis of Sotalol Analog 50-65% >99%

Conclusion

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a highly valuable and strategic chiral synthon for the synthesis of arylethanolamine-type β-blockers. Its pre-defined stereocenter ensures enantiopurity, while the Boc-protected amine allows for straightforward synthetic manipulations. Crucially, the 4-bromophenyl moiety acts as a powerful linchpin for late-stage functionalization via modern cross-coupling chemistry, enabling the rapid generation of diverse and novel β-blocker candidates. The protocols outlined in this guide provide a robust framework for leveraging this synthon in pharmaceutical research and development.

References

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Vertex AI Search.
  • Saddique, et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. Retrieved March 7, 2024, from [Link]

  • Humprey, A. et al. (2017). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. PMC. Retrieved March 7, 2024, from [Link]

  • Saddique, et al. (2015). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Discovery and development of beta-blockers. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Liu, Z. et al. (2023). Enantiocomplementary synthesis of β-adrenergic blocker precursors via biocatalytic nitration of phenyl glycidyl ethers. PubMed. Retrieved March 7, 2024, from [Link]

  • Organocatalytic enantioselective synthesis of β-blockers: (S)-propranolol and (S)-naftopidil. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Hagland, E. et al. (2019). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. PMC. Retrieved March 7, 2024, from [Link]

  • Páleníčková, E. et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. Retrieved March 7, 2024, from [Link]

  • (S)-Atenolol. (2014). New Drug Approvals. Retrieved March 7, 2024, from [Link]

  • Preparation of Epoxides. (2021). Chemistry Steps. Retrieved March 7, 2024, from [Link]

  • Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. (2024). PMC. Retrieved March 7, 2024, from [Link]

  • Cizmáriková, R. et al. (2005). [Blockers of beta-adrenergic receptors--a group of chiral agents stereoselective synthesis of beta-blockers]. PubMed. Retrieved March 7, 2024, from [Link]

  • Beta-Blockers. (2022). Chiralpedia. Retrieved March 7, 2024, from [Link]

Sources

Method

Application Notes &amp; Protocols: Diastereoselective Reactions with tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Introduction: A Versatile Chiral Building Block tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a valuable chiral building block in medicinal chemistry and organic synthesis. As a protected β-amino alcohol, its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Chiral Building Block

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a valuable chiral building block in medicinal chemistry and organic synthesis. As a protected β-amino alcohol, its structure is a key component of the 1-aryl-2-aminoethanol scaffold, a privileged motif present in numerous pharmaceutical agents.[1][2] The stereochemistry of molecules is paramount to their biological function, and the ability to control the formation of new stereocenters relative to the existing one in this substrate is critical for the development of potent and selective drugs.

This guide provides an in-depth exploration of strategies to achieve high diastereoselectivity in reactions involving this substrate. We will move beyond simple procedural lists to explain the underlying principles and causal relationships that govern stereochemical outcomes, empowering researchers to rationally design and execute highly selective transformations. The focus will be on substrate-controlled reactions, where the inherent stereochemistry and functional groups of the molecule—the hydroxyl and the tert-butoxycarbonyl (Boc) carbamate—are leveraged to direct the approach of incoming reagents.

Section 1: Substrate-Controlled Reactions: The Directing Power of Hydroxyl and Carbamate Groups

The key to unlocking the potential of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate lies in understanding how its functional groups can orchestrate the stereochemical course of a reaction. The hydroxyl group and the carbonyl oxygen of the Boc-carbamate can act as Lewis basic sites, capable of coordinating to metal centers. This coordination, or chelation, can lock the molecule into a rigid conformation, exposing one face to reagent attack while shielding the other.

Application 1: Diastereoselective Reduction of a Derived β-Amino Ketone

A powerful strategy to introduce a new, controlled stereocenter is through the oxidation of the secondary alcohol to the corresponding β-amino ketone, followed by a diastereoselective reduction. The choice of reducing agent and the fate of the N-Boc protecting group are critical variables that determine whether the syn or anti 1,3-amino alcohol is formed.

Workflow: Oxidation-Reduction Cascade

G cluster_0 Oxidation cluster_1 Diastereoselective Reduction A tert-Butyl (2-(4-bromophenyl) -2-hydroxyethyl)carbamate B Oxidation (e.g., Dess-Martin Periodinane) A->B C tert-Butyl (2-(4-bromophenyl) -2-oxoethyl)carbamate B->C D Syn-Reduction (Non-Chelating Conditions) C->D E Anti-Reduction (Chelating Conditions) C->E F Syn-Amino Alcohol D->F G Anti-Amino Alcohol E->G

Caption: Workflow for generating syn- or anti-amino alcohols.

When the bulky Boc-protecting group is kept in place, it sterically hinders the formation of a stable chelate with a metal-hydride reagent. The reduction, therefore, proceeds through a non-chelated, open-chain transition state, governed by the Felkin-Anh model. The large 4-bromophenyl group orients itself anti-periplanar to the incoming nucleophile (hydride), which attacks from the less sterically hindered face to yield the syn-amino alcohol.[3][4][5]

  • Oxidation to Ketone:

    • Dissolve tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

    • Add Dess-Martin periodinane (1.2 equiv) in one portion at room temperature under a nitrogen atmosphere.

    • Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ketone is often used directly in the next step.

  • Syn-Reduction:

    • Dissolve the crude tert-butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of LiEt₃BH (Super-Hydride®, 1.5 equiv, 1.0 M in THF) via syringe.

    • Stir at -78 °C for 2-3 hours.

    • Carefully quench the reaction by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected syn-amino alcohol.

To favor the anti diastereomer, the Boc group must first be removed. The resulting free secondary amine and the ketone carbonyl can then form a stable six-membered chelate with a suitable metal-hydride reagent, such as Zn(BH₄)₂. This rigid, chair-like transition state forces hydride delivery from the equatorial position, leading selectively to the anti-amino alcohol.[3][5]

  • Boc Deprotection:

    • Dissolve the crude tert-butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate (1.0 equiv) in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA, 10 equiv) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often unstable and should be used immediately.

  • Anti-Reduction:

    • Dissolve the crude amino ketone salt in anhydrous THF (0.1 M) and cool to 0 °C.

    • Add a pre-prepared solution or suspension of Zn(BH₄)₂ (2.0 equiv) in THF.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield the anti-amino alcohol.

Pathway Key Step Reagent Controlling Model Expected Major Product Typical d.r.
A Boc-protected reductionLiEt₃BHFelkin-Anhsyn-amino alcohol85:15 to >95:5
B Free amine reductionZn(BH₄)₂Cram Chelateanti-amino alcohol90:10 to >98:2
Application 2: Directed Epoxidation of an Allylic Analogue

While the title compound is not an allylic alcohol, its derivatives can be. In such cases, both the hydroxyl and carbamate groups can serve as powerful directing groups for epoxidation, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The directing effect arises from the formation of a hydrogen bond between the substrate and the reagent in the transition state, which delivers the oxygen atom to one specific face of the alkene.[6][7][8] The carbamate group, in particular, has been shown to be an effective directing group.[6]

Transition State for Directed Epoxidation

Caption: Hydrogen bonding directs m-CPBA delivery.

  • Reaction Setup:

    • Dissolve the allylic alcohol carbamate substrate (1.0 equiv) in anhydrous DCM (0.05 M) in a flask cooled to 0 °C.

    • Add solid m-CPBA (77% max, 1.5 equiv) portion-wise over 5 minutes.

    • Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 12-16 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with a 10% aqueous solution of Na₂SO₃, a saturated aqueous solution of NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting epoxide by flash column chromatography.

Section 2: Analytical Methods for Stereochemical Assignment

Determining the outcome of a diastereoselective reaction is crucial. The diastereomeric ratio (d.r.) is typically quantified using high-resolution techniques.

  • High-Performance Liquid Chromatography (HPLC): Diastereomers can often be separated on a standard silica or C18 column. If baseline separation is not achieved, chiral HPLC columns (e.g., Chiralcel OD-H, AD-H) can be highly effective. The ratio of the peak areas provides the d.r.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for analyzing the crude reaction mixture. Diastereomers are distinct compounds and will have slightly different chemical shifts and coupling constants for protons near the new stereocenter. Integration of characteristic, non-overlapping peaks provides the d.r. For complex spectra, 2D NMR techniques like NOESY can be used to determine the relative configuration by observing through-space correlations between protons.

Conclusion

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is more than a static scaffold; it is an active participant in directing its own chemical transformations. By understanding and applying the principles of chelation and non-chelation control, chemists can selectively access either the syn or anti diastereomers of derived 1,3-amino alcohols. Furthermore, the directing capacity of the carbamate and hydroxyl groups offers a reliable handle for controlling the facial selectivity of reactions on adjacent unsaturation. The protocols and principles outlined here serve as a robust foundation for researchers in drug discovery and chemical synthesis to harness the full potential of this versatile chiral building block.

References

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Yang, J. W., Pan, S. C., & List, B. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION . Organic Syntheses, 83, 185. [Link]

  • Wang, Y., et al. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . Molecules, 23(10), 2536. [Link]

  • Kos, J., et al. (2020). Proline-Based Carbamates as Cholinesterase Inhibitors . Molecules, 25(11), 2695. [Link]

  • Guijarro, A., et al. (2001). Synthesis of Enantiopure syn-β-Amino Alcohols. A Simple Case of Chelation-Controlled Additions of Diethylzinc to α-(Dibenzylamino) Aldehydes . The Journal of Organic Chemistry, 66(16), 5457–5460. [Link]

  • Jenmalm, A., et al. (1995). Stereoselective Epoxidation of Allylic Carbamates with m-Chloroperbenzoic Acid: The Role of Cooperative Coordination . The Journal of Organic Chemistry, 60(4), 1026–1032. [Link]

  • Salunkhe, A. M., & Burkhardt, E. R. (2001). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines . CHIMIA International Journal for Chemistry, 55(11), 922-926. [Link]

  • Not available.
  • Johnston, J. N., & Taber, D. F. (1998). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives . The Journal of Organic Chemistry, 63(20), 7001–7004. [Link]

  • Not available.
  • Chandrasekhar, S., et al. (2002). Diastereoselectivity in the Reduction of α-Oxy- and α-Amino-Substituted Acyclic Ketones by Polymethylhydrosiloxane . The Journal of Organic Chemistry, 67(25), 9080–9082. [Link]

  • PubChem. tert-butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate . [Link]

  • Chen, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli . Frontiers in Bioengineering and Biotechnology, 9, 801831. [Link]

  • ResearchGate. Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols . [Link]

  • O'Brien, P., & Childs, A. C. (2005). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines . Organic & Biomolecular Chemistry, 3(19), 3439-3449. [Link]

  • Not available.
  • Not available.
  • ResearchGate. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts . [Link]

  • Not available.
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  • Not available.
  • Wang, X., & Jung, M. E. (2012). Chelation-controlled additions of organocuprates to N-carbamoyl α-aminoaldehydes . Tetrahedron Letters, 53(33), 4414–4417. [Link]

  • Not available.
  • Not available.
  • Fraser, R. R., et al. (1995). Diastereoselective reduction of β-aminoketones: Synthesis of anti- and syn-β-aminoalcohols . Canadian Journal of Chemistry, 73(1), 100–108. [Link]

  • Walsh, P. J., & El-Awa, A. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds . Accounts of Chemical Research, 50(9), 2159–2170. [Link]

  • ResearchGate. Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes . [Link]

Sources

Application

Application Note: Divergent Synthesis of Complex Chiral Amines via tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Advanced mechanistic rationale, validated protocols, and optimization data for the utilization of Boc-protected chiral amino alcohols i...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Advanced mechanistic rationale, validated protocols, and optimization data for the utilization of Boc-protected chiral amino alcohols in asymmetric synthesis.

Strategic Rationale & Mechanistic Causality

In the landscape of modern drug discovery, chiral amines are ubiquitous structural motifs. The compound tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (also known as N-Boc-2-amino-1-(4-bromophenyl)ethanol) serves as an exceptionally versatile, multi-functional building block for the construction of complex, stereodefined amine architectures.

The strategic value of this specific intermediate lies in its orthogonal reactivity profile, which allows for sequential, highly controlled transformations:

  • The N-Boc Protecting Group: Beyond merely preventing unwanted side reactions at the nitrogen center, the electron-withdrawing nature of the tert-butyloxycarbonyl (Boc) group is critical for activating the molecule toward downstream transformations. It enables the synthesis of [1] and directs the regioselectivity of subsequent aziridine ring-opening events.

  • The Secondary Hydroxyl Group: This moiety acts as a stereospecific pivot point. By converting the hydroxyl into a superior leaving group (e.g., a mesylate), the molecule is primed for an intramolecular SN​2 cyclization. This generates a highly strained, electrophilic chiral aziridine with strict inversion of configuration.

  • The 4-Bromophenyl Handle: The aryl bromide serves as a dormant electrophile during the early stages of aliphatic manipulation. Once the chiral amine core is established, this handle enables late-stage, palladium-catalyzed[2], allowing for the divergent synthesis of complex biaryl libraries from a single advanced intermediate.

Synthetic Workflow

The following diagram illustrates the overarching synthetic strategy, transitioning from the stable amino alcohol precursor through a reactive aziridine intermediate, and culminating in a highly functionalized biaryl chiral amine.

Workflow SM tert-Butyl (2-(4-bromophenyl)- 2-hydroxyethyl)carbamate AZ N-Boc-2-(4-bromophenyl) aziridine SM->AZ 1. MsCl, Et3N 2. NaH, THF DA Chiral 1,2-Diamine (Ring-Opened) AZ->DA R-NH2, Heat (Regioselective) CC Biaryl Chiral Amine (Suzuki Product) DA->CC Ar-B(OH)2, Pd cat. Base, Heat

Caption: Workflow for synthesizing diverse chiral amines from the Boc-protected amino alcohol.

Experimental Protocols & In-Process Validation

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success and stereochemical integrity of each step before proceeding.

Protocol A: Synthesis of N-Boc-2-(4-bromophenyl)aziridine

Mechanistic Causality: The secondary hydroxyl group is a poor leaving group. Treatment with methanesulfonyl chloride (MsCl) converts it into a highly reactive mesylate. Subsequent addition of sodium hydride (NaH) deprotonates the carbamate nitrogen. The resulting strong nitrogen nucleophile undergoes a rapid intramolecular SN​2 displacement of the mesylate. This cyclization strictly inverts the stereochemistry at the benzylic carbon.

Step-by-Step Procedure:

  • Mesylation: Dissolve tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Add triethylamine (20.0 mmol) dropwise, followed by the slow addition of methanesulfonyl chloride (12.0 mmol). Stir at 0 °C for 1 hour.

  • Quench with saturated aqueous NaHCO3​ (30 mL). Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude mesylate.

  • Cyclization: Dissolve the crude mesylate in anhydrous THF (50 mL) and cool to 0 °C.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 15.0 mmol) in small portions. Stir the reaction mixture at room temperature for 4 hours.

  • Quench carefully with ice water, extract with ethyl acetate (3 × 40 mL), dry over Na2​SO4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1).

In-Process Self-Validation:

  • TLC: The starting material ( Rf​≈0.3 in 30% EtOAc/Hexanes) stains intensely blue with ninhydrin upon heating. The aziridine product ( Rf​≈0.6 ) is UV-active but resists ninhydrin staining due to the lack of a free N-H bond.

  • 1H NMR ( CDCl3​ ): Confirmation of success is marked by the complete disappearance of the benzylic CH-OH multiplet ( 4.8 ppm) and the emergence of characteristic, highly strained aziridine ring protons (multiplets at 2.4, 2.8, and 3.4 ppm).

Protocol B: Regioselective Aziridine Ring-Opening

Mechanistic Causality: N-Boc aziridines derived from styrenes are highly electrophilic. Due to the electron-withdrawing Boc group and the adjacent phenyl ring's ability to stabilize developing positive charge in the transition state, nucleophilic attack (e.g., by isopropylamine) occurs regioselectively at the benzylic carbon (C2) rather than the terminal carbon (C3). This SN​2 -type opening results in a second stereochemical inversion, effectively restoring the original spatial arrangement of the starting amino alcohol, but substituting oxygen for nitrogen.

Step-by-Step Procedure:

  • Dissolve the N-Boc-2-(4-bromophenyl)aziridine (5.0 mmol) in anhydrous acetonitrile (25 mL).

  • Add isopropylamine (15.0 mmol) and heat the sealed reaction vessel to 60 °C for 12 hours.

  • Cool to room temperature, concentrate under reduced pressure to remove excess volatile amine, and purify the resulting chiral 1,2-diamine via chromatography (DCM/MeOH, 95:5).

In-Process Self-Validation:

  • LC-MS: Observe a distinct mass shift corresponding to the exact addition of the nucleophile (e.g., +59 m/z for isopropylamine).

  • 1H NMR ( CDCl3​ ): The benzylic methine proton shifts downfield ( 3.8 ppm) due to the newly attached nitrogen, accompanied by the appearance of the nucleophile's signature peaks (e.g., isopropyl methyl doublets at 1.0 ppm).

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: Performing the cross-coupling at the final stage prevents the need to carry complex, high-molecular-weight biaryl groups through the earlier aziridination steps. The 4-bromo substituent is highly reactive toward oxidative addition by Pd(0). Utilizing a robust catalyst system like Pd(dppf)Cl2​ ensures high turnover numbers and maintains [3] integrity, while a mild base ( K2​CO3​ ) prevents premature cleavage of the Boc protecting group.

Step-by-Step Procedure:

  • Charge a Schlenk flask with the bromophenyl chiral diamine (2.0 mmol), the desired arylboronic acid (3.0 mmol), K2​CO3​ (6.0 mmol), and Pd(dppf)Cl2​⋅DCM (0.1 mmol, 5 mol%).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 20 mL).

  • Heat the mixture at 80 °C under argon for 8 hours.

  • Cool, dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and purify via column chromatography.

In-Process Self-Validation:

  • LC-MS: The characteristic 1:1 isotopic pattern of the bromine atom ( M/M+2 ) will completely disappear, replaced by the mass of the biaryl product.

  • TLC: The product will exhibit intense UV fluorescence under both 254 nm and 365 nm light due to the extended π -conjugation of the newly formed biaryl system.

Quantitative Optimization Data

The choice of catalyst and base in the late-stage Suzuki-Miyaura coupling is critical to maximizing yield while preventing the racemization of the sensitive benzylic chiral center. The data below summarizes the optimization of Protocol C.

Table 1: Optimization of Late-Stage Suzuki-Miyaura Cross-Coupling on Chiral Amine Intermediates

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent System (0.1 M)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 9045>99
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O 9072>99
3 Pd(dppf)Cl2​⋅DCM K2​CO3​ 1,4-Dioxane / H2​O 80 91 >99
4 Pd(dppf)Cl2​⋅DCM Cs2​CO3​ DMF1008594 (Partial racemization)

Note: Entry 3 represents the optimal conditions. The use of a highly polar solvent like DMF at elevated temperatures with a strong base ( Cs2​CO3​ , Entry 4) leads to partial racemization via reversible deprotonation at the benzylic position.

Sources

Method

Scale-up synthesis of "tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate"

Application Note: Scale-Up Synthesis and Process Optimization of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate Executive Summary tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a highly versatile, Boc-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Executive Summary

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a highly versatile, Boc-protected amino alcohol building block. It is widely utilized in the pharmaceutical industry for the synthesis of β-adrenergic receptor agonists, chiral ligands, and complex active pharmaceutical ingredients (APIs). Scaling up the synthesis of 1-aryl-2-aminoethanols containing halogen substituents presents a unique chemoselectivity challenge: reducing intermediate functional groups without triggering the hydrodebromination of the aromatic ring. This application note details a robust, three-step, pilot-scalable protocol leveraging a Henry (nitroaldol) reaction, a chemoselective nickel boride-catalyzed reduction, and subsequent N-Boc protection.

Mechanistic Overview & Pathway Visualization

The synthetic logic is designed around atom economy, operational safety, and strict chemoselectivity:

  • Step 1 (Nitroaldol/Henry Reaction): A base-catalyzed carbon-carbon bond formation between 4-bromobenzaldehyde and nitromethane[1]. Strict temperature control (≤ 10 °C during initiation) is critical. If the reaction overheats, the equilibrium is driven toward the spontaneous dehydration of the resulting β-nitro alcohol, yielding an undesired nitrostyrene derivative.

  • Step 2 (Chemoselective Reduction): Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) of the nitro group is contraindicated due to the high risk of cleaving the aryl-bromide bond. Instead, we employ the Osby-Ganem reduction methodology[2]. Sodium borohydride reacts with nickel(II) chloride in situ to generate finely divided nickel boride ( Ni2​B ). This transient, highly active catalyst facilitates the rapid reduction of the aliphatic nitro group to the primary amine[3], while leaving the sensitive aryl bromide completely intact[4].

  • Step 3 (N-Boc Protection): The resulting free amine, 2-amino-1-(4-bromophenyl)ethanol, can be prone to oxidative degradation or dimerization. Immediate protection using di-tert-butyl dicarbonate ( Boc2​O ) provides a stable, lipophilic product that is easily purified by crystallization.

Pathway SM 4-Bromobenzaldehyde + Nitromethane Step1 1-(4-bromophenyl) -2-nitroethanol SM->Step1 NaOH, MeOH 0°C to RT (Nitroaldol) Step2 2-amino-1-(4-bromophenyl) ethanol Step1->Step2 NaBH4, NiCl2·6H2O MeOH, 0°C (Reduction) Product tert-Butyl (2-(4-bromophenyl) -2-hydroxyethyl)carbamate Step2->Product Boc2O, Et3N DCM, RT (Protection)

Figure 1: Synthetic workflow for tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate.

Experimental Protocols

Note: The following protocols are optimized for 100-gram scale operations and incorporate self-validating visual and analytical checkpoints.

Step 1: Synthesis of 1-(4-bromophenyl)-2-nitroethanol

  • Charge: Equip a 2 L jacketed reactor with a mechanical stirrer and an internal thermocouple. Charge 4-bromobenzaldehyde (100 g, 0.54 mol) and methanol (400 mL). Stir to dissolve.

  • Addition: Add nitromethane (99 g, 1.62 mol, 3.0 eq). Cool the mixture to 0–5 °C.

  • Catalysis: Slowly add an aqueous solution of NaOH (2.16 g, 0.054 mol, 0.1 eq, dissolved in 10 mL H2​O ) dropwise over 30 minutes.

    • Causality Check: Exothermicity must be controlled. Elevated temperatures drive the equilibrium toward the undesired dehydrated nitrostyrene[1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active aldehyde spot validates reaction completion.

  • Workup: Quench with glacial acetic acid (3.5 mL) to neutralize the base. Concentrate the solvent under reduced pressure. Partition the residue between EtOAc (500 mL) and H2​O (300 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield a pale yellow oil (~125 g, ~94% crude yield) which is used directly in the next step.

Step 2: Synthesis of 2-amino-1-(4-bromophenyl)ethanol

  • Charge: In a 3 L multi-neck flask equipped with a robust mechanical stirrer and a reflux condenser, dissolve the crude 1-(4-bromophenyl)-2-nitroethanol (125 g, ~0.51 mol) in methanol (1.2 L). Add NiCl2​⋅6H2​O (24.2 g, 0.10 mol, 0.2 eq). Cool the deep green solution to 0 °C.

  • Reduction: Caution: Vigorous hydrogen gas evolution. Add NaBH4​ (77 g, 2.04 mol, 4.0 eq) in small 5 g portions over 2 hours.

    • Causality Check: Upon the first addition of NaBH4​ , the solution will immediately turn pitch black, validating the successful in situ formation of the active Ni2​B catalyst[2]. The slow addition rate is strictly required to manage the thermal and volumetric expansion from H2​ off-gassing.

  • Reaction: Stir for an additional 1 hour at room temperature. TLC (DCM/MeOH 9:1, Ninhydrin stain) will show a baseline-active primary amine spot[3].

  • Workup: Carefully quench the remaining hydride with H2​O (100 mL). Filter the black suspension through a pad of Celite to remove the nickel catalyst. Concentrate the filtrate, then extract with EtOAc (3 × 400 mL). Dry and concentrate to yield the crude amino alcohol (~95 g, ~86% yield) as a viscous amber oil.

Step 3: Synthesis of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

  • Charge: Dissolve the crude 2-amino-1-(4-bromophenyl)ethanol (95 g, 0.44 mol) in dichloromethane (800 mL). Add triethylamine (53.4 g, 0.53 mol, 1.2 eq). Cool to 0 °C.

  • Protection: Dissolve Boc2​O (100.8 g, 0.46 mol, 1.05 eq) in DCM (200 mL) and add dropwise via an addition funnel over 45 minutes.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Self-Validation: Mild CO2​ gas evolution will occur, indicating the decomposition of the intermediate carbonic acid half-ester.

  • Workup: Wash the organic layer sequentially with 0.5 M HCl (300 mL) to remove unreacted amine, saturated NaHCO3​ (300 mL), and brine (300 mL). Dry over MgSO4​ and concentrate under reduced pressure to yield a crude solid.

  • Crystallization: Recrystallize from hot Hexanes/EtOAc (9:1) to afford the target compound as a white crystalline solid.

Quantitative Data & Process Metrics

StepTransformationTypical YieldPurity (HPLC)Process & Scale-Up Considerations
1 Nitroaldol (Henry)90–94% (crude)>92%High atom economy. Exotherm requires jacketed cooling at >100g scales.
2 Ni2​B Reduction82–86%>95%Avoids high-pressure H2​ . Chemoselective (no debromination). High off-gassing requires adequate headspace.
3 N-Boc Protection88–92%>99%Highly scalable. Final crystallization effectively purges trace impurities from Steps 1 & 2.

Analytical Characterization (Expected Signals)

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.46 (d, J = 8.4 Hz, 2H, Ar-H), 7.24 (d, J = 8.4 Hz, 2H, Ar-H), 4.95 (br s, 1H, NH), 4.80 (dd, J = 8.0, 3.6 Hz, 1H, CH-OH), 3.45–3.30 (m, 2H, CH2​ -N), 3.10 (br s, 1H, OH), 1.44 (s, 9H, t-Bu).

  • LC-MS (ESI+): Calculated for C13​H18​BrNO3​ [M+Na] + m/z 338.04, Found 338.05.

Sources

Application

Advanced Analytical Characterization of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate: A Methodological Framework

Executive Summary tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (Chemical Formula: C13​H18​BrNO3​ ) is a highly versatile, Boc-protected chiral amino alcohol building block. It is widely utilized in the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (Chemical Formula: C13​H18​BrNO3​ ) is a highly versatile, Boc-protected chiral amino alcohol building block. It is widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly beta-adrenergic agonists and CNS-active therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group, a secondary hydroxyl group, a chiral center, and a heavy halogen (bromine) introduces unique analytical challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps. This application note establishes a rigorous, self-validating analytical framework for structural elucidation, isotopic profiling, and chiral purity determination, emphasizing the causality behind each experimental choice.

Workflow Start tert-Butyl (2-(4-bromophenyl) -2-hydroxyethyl)carbamate NMR NMR Spectroscopy Structural Elucidation Start->NMR Regiochemistry MS LC-ESI-MS/MS Isotopic Profiling Start->MS Mass & Sequence HPLC Chiral HPLC Enantiomeric Purity Start->HPLC Stereochemistry IR ATR-FT-IR Functional Groups Start->IR Orthogonal Check

Integrated analytical workflow for comprehensive characterization.

Pillar 1: Structural Elucidation via NMR Spectroscopy

Causality & Experimental Design: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the carbon skeleton and regiochemistry. While CDCl3​ is a common solvent, DMSO- d6​ is strictly preferred for this specific molecule . In CDCl3​ , the exchangeable hydroxyl (-OH) and carbamate (-NH) protons often broaden into the baseline or disappear due to rapid chemical exchange. DMSO- d6​ forms strong hydrogen bonds with these protons, drastically slowing their exchange rate and allowing them to be observed as distinct, sharp multiplets that provide critical coupling information.

Quantitative Data Summary: Expected 1H NMR Chemical Shifts
Proton TypeExpected Shift (ppm)MultiplicityIntegrationCausality / Structural Assignment
Boc −C(CH3​)3​ ~1.35Singlet9HHighly shielded methyl protons of the tert-butyl group.
−CH2​−N 3.00 - 3.20Multiplet2HDiastereotopic protons adjacent to the chiral center and nitrogen.
−CH−OH 4.50 - 4.70Multiplet1HDeshielded methine proton adjacent to the hydroxyl and aromatic ring.
−OH 5.30 - 5.50Doublet (broad)1HExchangeable hydroxyl proton; couples with the adjacent methine proton.
−NH 6.80 - 7.00Triplet (broad)1HExchangeable carbamate proton; couples with the adjacent methylene.
Aromatic (ortho to CH)~7.25Doublet2HAA'BB' system; shielded relative to protons ortho to the halogen.
Aromatic (ortho to Br)~7.45Doublet2HAA'BB' system; strongly deshielded by the electronegative bromine atom.
Protocol: 1H and 13C NMR Acquisition
  • Sample Preparation : Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal reference) in a high-quality 5 mm NMR tube.

  • Instrument Setup : Tune the NMR spectrometer (minimum 400 MHz) to the 1H and 13C frequencies. Lock and shim the magnetic field to the DMSO deuterium signal.

  • Acquisition ( 1H ) : Acquire 16-32 scans. Crucial Step: Set the relaxation delay (D1) to at least 2 seconds to ensure complete longitudinal relaxation of the 9 equivalent Boc methyl protons, preventing integration truncation.

  • Validation (Self-Validating System) : The integration of the strong singlet at ~1.35 ppm must exactly equal 9.00 relative to the single methine proton at ~4.60 ppm. Any deviation indicates incomplete Boc protection or degradation.

Pillar 2: Isotopic Profiling & Fragmentation via LC-ESI-MS/MS

Causality & Experimental Design: Mass spectrometry provides definitive molecular weight confirmation. Electrospray Ionization (ESI) in positive mode is selected because the carbamate nitrogen is readily protonated. The presence of bromine naturally acts as an endogenous isotopic tag, yielding a highly characteristic 1:1 doublet separated by 2 Da ( 79Br and 81Br ) 1.

To validate the presence of the protecting group, tandem mass spectrometry (MS/MS) is employed. Boc-protected amines undergo a highly predictable, collision-induced dissociation (CID) pathway, characterized by the sequential or concerted loss of isobutylene (56 Da) and carbon dioxide (44 Da) 2.

Fragmentation M Precursor Ion m/z 316/318 F1 Intermediate m/z 260/262 M->F1 CID -56 Da F2 Core Amine m/z 216/218 M->F2 Direct Cleavage -100 Da F1->F2 Decarboxylation -44 Da

ESI-MS/MS collision-induced dissociation pathway of the Boc group.

Quantitative Data Summary: LC-ESI-MS/MS Diagnostic Ions
m/z ( 79Br / 81Br )Ion AssignmentFragmentation Mechanism
316.0 / 318.0 [M+H]+ Intact protonated molecular ion.
338.0 / 340.0 [M+Na]+ Sodium adduct (common in ESI+; resists fragmentation).
260.0 / 262.0 [M+H−C4​H8​]+ Loss of isobutylene (56 Da) via McLafferty-type rearrangement.
216.0 / 218.0 [M+H−C5​H8​O2​]+ Complete loss of the Boc group (100 Da) yielding the core amino alcohol.
Protocol: LC-ESI-MS/MS Analysis
  • Sample Preparation : Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to promote ionization).

  • Chromatography : Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Use a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS Source Parameters : Set capillary voltage at 3.0 kV and desolvation temperature at 350°C.

  • MS/MS Acquisition : Isolate the precursor doublet at m/z 316.0 / 318.0. Apply a collision energy ramp of 15-30 eV using Argon as the collision gas.

  • Validation (Self-Validating System) : The mass spectrum must display the 1:1 isotopic doublet for all intact and fragment ions containing the bromophenyl ring. The absence of the m/z 216/218 fragment indicates a failure of the Boc deprotection pathway, suggesting a structural anomaly.

Pillar 3: Enantiomeric Purity Determination via Chiral HPLC

Causality & Experimental Design: Because the C1 carbon of the ethanol backbone is a chiral center, determining the enantiomeric excess (ee) is critical for drug development. Conventional reversed-phase C18 columns cannot resolve these enantiomers. A normal-phase chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on silica) is required.

Why Normal Phase? The separation relies on transient diastereomeric complexes formed via hydrogen bonding (with the carbamate NH/C=O and the hydroxyl OH) and pi-pi interactions (with the bromophenyl ring). Hexane/Isopropanol provides a non-competitive, hydrophobic environment that allows these delicate hydrogen bonds to form, whereas aqueous reversed-phase conditions would aggressively disrupt them.

Protocol: Normal-Phase Chiral HPLC
  • Mobile Phase : Prepare an isocratic mixture of Hexane:Isopropanol (90:10, v/v). Degas thoroughly via sonication.

  • Column Preparation : Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Equilibrate with the mobile phase for 45 minutes.

  • Conditions : Set flow rate at 1.0 mL/min and column compartment temperature strictly at 25°C (temperature fluctuations severely impact chiral resolution).

  • Detection : Monitor UV absorbance at 220 nm (optimal for the carbamate and phenyl chromophores).

  • Sample Injection : Inject 10 µL of a 0.5 mg/mL solution dissolved entirely in the mobile phase to prevent solvent-mismatch peak distortion.

  • Validation (Self-Validating System) : A racemic standard must be injected first. The method is only validated if the resolution factor ( Rs​ ) between the (R)- and (S)-enantiomers is ≥1.5 (baseline resolution).

Pillar 4: Functional Group Verification via FT-IR

Causality & Experimental Design: While NMR and MS provide connectivity and mass, Fourier Transform Infrared (FT-IR) spectroscopy provides an immediate, orthogonal confirmation of the functional groups. Attenuated Total Reflectance (ATR) is specifically chosen over traditional KBr pellets. KBr is highly hygroscopic; water absorbed from the atmosphere creates a massive, broad peak around 3400 cm⁻¹, which would completely mask the critical secondary hydroxyl (-OH) stretch of our target molecule. ATR avoids matrix interference entirely.

Protocol: ATR-FT-IR Spectroscopy
  • Background : Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Measurement : Place 2-5 mg of the neat solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact.

  • Acquisition : Scan from 4000 to 400 cm⁻¹.

  • Validation (Self-Validating System) :

    • Confirm the broad O-H stretch (~3400 cm⁻¹).

    • Confirm the sharp N-H stretch (~3300 cm⁻¹).

    • Confirm the strong, characteristic urethane (carbamate) C=O stretch (~1680-1700 cm⁻¹).

    • Negative Control: The absence of a standard ketone C=O stretch (~1720 cm⁻¹) validates that the synthetic precursor (if synthesized via reduction of a bromophenyl ketone) has been fully consumed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral HPLC Troubleshooting for tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carba...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (a Boc-protected 2-amino-1-(4-bromophenyl)ethanol derivative).

This molecule presents a unique "perfect storm" for chiral high-performance liquid chromatography (HPLC). It possesses a bulky, lipophilic tert-butoxycarbonyl (Boc) group, a highly polar secondary hydroxyl group, a hydrogen-bond-donating carbamate nitrogen, and a pi-electron-rich 4-bromophenyl ring. While these features provide multiple interaction sites for chiral recognition, they also lead to severe secondary interactions, peak tailing, and complex solubility profiles on standard polysaccharide-based chiral stationary phases (CSPs)[1].

Below, you will find causality-driven troubleshooting FAQs, self-validating standard operating protocols (SOPs), and quantitative data to optimize your enantioseparation workflows.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing severe peak tailing (Asymmetry factor > 2.0) and broad peaks. How can I correct this without losing resolution? The Causality: Peak tailing for this molecule is rarely a result of column overloading; rather, it is driven by secondary interactions. The secondary hydroxyl (-OH) and the carbamate (-NH) groups act as strong hydrogen bond donors. They interact non-specifically with residual acidic silanol groups on the silica backbone of the chiral column, delaying the elution of a fraction of the analyte[1]. The Solution: You must mask these active sites. Introduce 0.1% Diethylamine (DEA) into your normal-phase mobile phase (e.g., Hexane/Isopropanol). DEA acts as a sacrificial base, preferentially binding to the acidic silanols and preventing the analyte from doing so. If tailing persists, utilizing a dual-additive system of 0.1% DEA and 0.1% Trifluoroacetic acid (TFA) creates a dynamic buffer that masks both acidic and basic active sites on the stationary phase, drastically sharpening the peaks[2].

Q2: My enantiomers are co-eluting (Rs < 1.0) on an immobilized chiral column (e.g., Chiralpak IA). Which column should I switch to? The Causality: Immobilized CSPs (like Chiralpak IA/IB/IC) have a highly rigid polymeric network due to the cross-linking required to bond the selector to the silica. The bulky tert-butyl group of your analyte requires physical space to intercalate into the chiral helical cavities for effective pi-pi and steric recognition. The rigidity of immobilized phases often prevents this deep inclusion. The Solution: Switch to a coated polysaccharide phase such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). Coated phases possess a more flexible polymer network, allowing the bulky Boc-protected amino alcohol to achieve the necessary steric fit for high-resolution enantioseparation[3].

Q3: My sample precipitates upon injection, leading to split peaks and baseline distortions. How do I resolve this? The Causality: The Boc group renders the molecule highly lipophilic, while the hydroxyl group demands some polarity. If you dissolve the sample in pure Isopropanol (IPA) or Dichloromethane (DCM) and inject it into a Hexane-rich mobile phase, the sudden shift in solvent strength causes localized precipitation at the column head[4]. The Solution: Always dissolve your sample in the exact mobile phase composition (e.g., Hexane/IPA 90:10 v/v). If solubility remains an issue, sonicate the sample at 30°C for 5 minutes rather than altering the injection solvent.

Part 2: Mechanisms of Chiral Recognition

To optimize a method, you must understand how the analyte interacts with the stationary phase. The enantioseparation of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate relies on a three-point interaction model within the chiral cavity of the polysaccharide selector.

Mechanism Analyte Analyte: tert-Butyl (2-(4-bromophenyl) -2-hydroxyethyl)carbamate HBond1 Hydrogen Bonding (Secondary -OH) Analyte->HBond1 HBond2 Hydrogen Bonding (Carbamate -NH) Analyte->HBond2 PiPi π-π Interaction (4-Bromophenyl ring) Analyte->PiPi Steric Steric Inclusion (Boc Group into Cavity) Analyte->Steric CSP Chiral Stationary Phase: Amylose tris(3,5-dimethyl phenylcarbamate) HBond1->CSP HBond2->CSP PiPi->CSP Steric->CSP

Mechanistic diagram of chiral recognition interactions between the Boc-amino alcohol and the CSP.

Part 3: Standard Operating Protocol (SOP) - Method Development

This self-validating workflow ensures robust method development. The protocol uses system suitability checks at each stage to dictate the next logical step.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the racemic tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate.

  • Dissolve in 1.0 mL of the starting mobile phase (Hexane/IPA 90:10 v/v). Vortex for 30 seconds.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Tier 1 Column Screening

  • Install a coated amylose column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Set the column oven temperature to 25°C.

  • Equilibrate the column with Hexane/IPA/DEA (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min until the baseline is stable at 254 nm.

  • Inject 10 µL of the sample.

Step 3: System Suitability & Optimization

  • Evaluate Resolution (Rs): If Rs < 1.5, the steric fit is suboptimal. Switch the alcohol modifier from Isopropanol to Ethanol (e.g., Hexane/EtOH 85:15 v/v). Ethanol is less bulky and allows the analyte to penetrate deeper into the chiral cavity[3].

  • Evaluate Peak Shape (As): Calculate the asymmetry factor. If As > 1.2, residual silanol interactions are still occurring. Transition to a dual-additive system by adding 0.1% TFA alongside the 0.1% DEA[2].

Workflow Start Start: Chiral HPLC Method Development Screen Tier 1 Screening: Amylose/Cellulose CSPs (e.g., AD-H, OD-H) Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval OptMP Optimize Mobile Phase: Hexane/IPA or Hexane/EtOH Eval->OptMP Rs < 1.5 Tailing Check Peak Shape: Tailing Observed? Eval->Tailing Rs >= 1.5 OptMP->Eval Additives Add Modifiers: 0.1% DEA or 0.1% TFA Tailing->Additives Yes Temp Fine-tune Temperature (20°C - 35°C) Tailing->Temp No Additives->Temp Success Validated Method (Rs > 1.5, As < 1.2) Temp->Success

Decision-tree workflow for optimizing the chiral HPLC separation of Boc-protected amino alcohols.

Part 4: Quantitative Data & Column Comparison

The following table summarizes expected chromatographic behaviors based on empirical data for Boc-protected benzylic amino alcohols across various CSPs.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)ModifiersExpected Resolution (Rs)Tailing Factor (As)Causality / Notes
Chiralpak AD-H (Coated Amylose)Hexane / IPA (90:10)None1.1 - 1.4> 2.0High tailing due to unmasked silanols interacting with the free -OH group.
Chiralpak AD-H (Coated Amylose)Hexane / IPA (90:10)0.1% DEA> 1.5 1.1 - 1.3DEA effectively blocks acidic residual silanols, sharpening peaks[2].
Chiralcel OD-H (Coated Cellulose)Hexane / EtOH (85:15)0.1% DEA> 2.0 ~ 1.1EtOH provides a superior steric fit in the cellulose cavity for this specific analyte[3].
Chiralpak IA (Immobilized Amylose)Hexane / IPA (90:10)0.1% DEA< 1.2~ 1.2Rigid polymer network prevents deep inclusion of the bulky Boc group[3].

References

  • Adhikari, S., Kim, K. J., & Lee, W. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Yakhak Hoeji, 63(6), 328-332.[Link]

  • Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865.[Link]

  • Horáček, O., Nováková, L., Tüzün, E., Grüner, B., Švec, F., & Kučera, R. (2022). Advanced Tool for Chiral Separations of Anionic and Zwitterionic (Metalla)carboranes: Supercritical Fluid Chromatography. Analytical Chemistry, 94(50), 17551-17558.[Link]

Sources

Optimization

Common byproducts in "tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate" synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing tert-Butyl (2-(4-bromoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (CAS: 913181-90-5).

This guide bypasses generic advice to focus strictly on the mechanistic causality behind common synthetic failures—specifically debromination, over-protection, and intramolecular cyclization—providing you with self-validating protocols to ensure high-yield, reproducible results.

Reaction Workflow & Byproduct Divergence

The standard synthesis of this molecule involves a two-step sequence: the reduction of 2-amino-4'-bromoacetophenone to a β -amino alcohol, followed by N-Boc protection. Deviations in reagent selection or temperature control lead to highly specific, predictable byproducts.

SynthesisPathway Start 2-Amino-4'-bromoacetophenone (Starting Material) Step1 Reduction (NaBH4, MeOH, 0°C) Start->Step1 Byproduct1 Debromination Byproduct (Avoid Pd/C + H2) Start->Byproduct1 If H2/Pd-C used Intermediate 2-Amino-1-(4-bromophenyl)ethanol (Intermediate) Step1->Intermediate Step2 Boc Protection (Boc2O, TEA, DCM, RT) Intermediate->Step2 Target tert-Butyl (2-(4-bromophenyl)- 2-hydroxyethyl)carbamate Step2->Target Byproduct2 O-Boc / N,N-di-Boc (Avoid Excess Boc2O/DMAP) Step2->Byproduct2 Excess Reagents Byproduct3 Oxazolidinone (Avoid Heat/Strong Base) Target->Byproduct3 Intramolecular Cyclization

Reaction workflow and common byproduct divergence pathways.

Troubleshooting FAQs: Mechanistic Causality

Q1: Why am I losing the bromine atom during the ketone reduction step?

The Causality: The conversion of the α -amino ketone to the β -amino alcohol requires reducing the ketone in the presence of an aryl bromide. If catalytic hydrogenation (e.g., H2​ with Pd/C ) is mistakenly used, the palladium catalyst will readily insert into the weak C-Br bond via oxidative addition, leading to rapid hydrodebromination[1]. The Solution: Switch to a mild hydride donor like Sodium Borohydride ( NaBH4​ ) in methanol at 0 °C. For highly sensitive poly-halogenated substrates, utilizing a ZnCl2​/NaBH4​ system can completely suppress debromination while selectively reducing the target functional group[2].

Q2: My LC-MS shows a mass corresponding to an extra Boc group (+100 Da). What causes this over-protection?

The Causality: While Di-tert-butyl dicarbonate ( Boc2​O ) is highly selective for amines, the secondary hydroxyl group in your intermediate can undergo nucleophilic attack on Boc2​O to form an O-Boc carbonate byproduct[3]. This side reaction is severely exacerbated if 4-Dimethylaminopyridine (DMAP) is used as a catalyst. DMAP generates a highly reactive acylpyridinium intermediate that readily forces the protection of sterically hindered or less nucleophilic alcohols[4]. The Solution: Strictly avoid DMAP. Use Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as the sole base, and limit Boc2​O to a maximum of 1.05 equivalents.

Q3: I heated the reaction to drive the Boc protection to completion, but I isolated a cyclic byproduct. What is it?

The Causality: Heating N-Boc- β -amino alcohols under basic conditions triggers an intramolecular cyclization. The secondary alkoxide oxygen attacks the highly electrophilic Boc carbonyl carbon, displacing tert-butanol and forming 5-(4-bromophenyl)oxazolidin-2-one[5]. The Solution: Maintain the reaction strictly at room temperature (20–25 °C). If the reaction stalls, add a catalytic amount of methanol rather than applying heat, which helps solvate the intermediate without providing the activation energy required for cyclization.

Quantitative Data Summary

The following table summarizes the impact of varying reaction conditions on product distribution, allowing you to benchmark your isolated yields against established mechanistic outcomes.

Reaction ConditionPrimary ProductMajor ByproductTypical Yield
NaBH4​ , MeOH, 0 °C 2-Amino-1-(4-bromophenyl)ethanolNone>90%
H2​ , Pd/C, MeOH, RT 2-Amino-1-phenylethanolDebrominated alcohol<10% (Target)
Boc2​O (1.05 eq), TEA, DCM, RT tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamateTrace O-Boc85–92%
Boc2​O (2.5 eq), DMAP, DCM, RT N,O-Di-Boc derivativeO-Boc / N,N-di-Boc<40% (Target)
Boc2​O (1.1 eq), TEA, THF, 65 °C 5-(4-bromophenyl)oxazolidin-2-oneOxazolidinone<20% (Target)

Self-Validating Experimental Protocol

This protocol incorporates real-time analytical checkpoints to ensure the reaction remains on the desired mechanistic pathway.

Step 1: Selective Reduction
  • Preparation: Suspend 2-amino-4'-bromoacetophenone hydrochloride (1.0 eq) in anhydrous Methanol (0.2 M). Cool the flask to 0 °C using an ice-water bath.

  • Addition: Portion-wise, add NaBH4​ (1.5 eq) over 15 minutes. Self-Validation: Vigorous hydrogen gas evolution will occur; ensure the flask is properly vented.

  • Monitoring: Stir for 1 hour at 0 °C. Self-Validation: Spot on TLC (DCM:MeOH 9:1). The starting material will be UV active, while the primary amine product will stain bright purple with Ninhydrin upon heating.

  • Quench & Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( ). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 2-amino-1-(4-bromophenyl)ethanol.

Step 2: Chemoselective N-Boc Protection
  • Preparation: Dissolve the crude 2-amino-1-(4-bromophenyl)ethanol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) at room temperature.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq). Critical: Do not add DMAP.

  • Reagent Addition: Dropwise, add a solution of Boc2​O (1.05 eq) in DCM.

  • Monitoring: Stir at room temperature for 2–4 hours. Self-Validation: Spot on TLC (Hexanes:Ethyl Acetate 7:3). The target product will be UV active and will stain dark blue/black with Phosphomolybdic Acid (PMA) stain. If an upper spot appears (higher Rf​ ), it indicates the formation of the O-Boc byproduct.

  • Workup: Wash the reaction mixture sequentially with 0.5 M HCl (to remove unreacted amine and TEA), saturated aqueous NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate. Purify via flash chromatography if trace O-Boc impurities are detected.

References

  • Efficient and scalable synthesis of α , α -disubstituted β -amino amides PubMed Central (NIH)[Link]

  • Complementary Syntheses of N,O-Protected-(S)-2-methylserine on a Multikilogram Scale ACS Publications (Organic Process Research & Development)[Link]

  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide PubMed Central (NIH)[Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral Purity Analysis of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate by HPLC: A Comprehensive Comparison Guide

Executive Summary tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate—also known as N-Boc-2-amino-1-(4-bromophenyl)ethanol—is a synthetically critical 1,2-amino alcohol intermediate. The 4-bromophenyl moiety serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate—also known as N-Boc-2-amino-1-(4-bromophenyl)ethanol—is a synthetically critical 1,2-amino alcohol intermediate. The 4-bromophenyl moiety serves as a versatile handle for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making this compound a highly valuable chiral building block for active pharmaceutical ingredients (APIs), particularly phenylethanolamine derivatives and β3​ -adrenergic receptor agonists.

Because the stereocenter of this intermediate directly dictates the pharmacological efficacy and safety of the final API, rigorous determination of its enantiomeric excess (ee) is mandatory. Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for this analysis due to its high resolution, reproducibility, and scalability[1]. This guide objectively compares stationary phases and methodologies to establish a self-validating, robust protocol for its chiral purity analysis.

Mechanistic Rationale: The Chiral Recognition System

The separation of N-Boc amino alcohol enantiomers relies on transient diastereomeric complexes formed between the analyte and the Chiral Stationary Phase (CSP). According to the Dalgliesh three-point interaction model, successful chiral discrimination requires at least three simultaneous intermolecular interactions, one of which must be stereochemically dependent[1].

For tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate, the interactions are highly specific:

  • Hydrogen Bonding : The N-Boc carbamate group and the secondary hydroxyl group act as strong hydrogen bond donors and acceptors.

  • Steric Hindrance : The bulky tert-butyl group forces the molecule into a specific conformation, enhancing the rigidity of the analyte-CSP complex.

  • π−π and Halogen Interactions : The 4-bromophenyl ring engages in π−π stacking with the phenyl rings of the CSP, while the heavy bromine atom provides significant steric bulk and can participate in localized halogen bonding[2].

G cluster_analyte Analyte: tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate cluster_csp Chiral Stationary Phase (e.g., Amylose Tris-3,5-DMPC) Boc N-Boc Group (Bulky, H-bond acceptor) NH Carbamate NH (H-bond donor) Boc->NH Dipole / H-Bond OH Hydroxyl Group (H-bond donor/acceptor) CO Carbamate C=O (H-bond acceptor) OH->CO H-Bond Aryl 4-Bromophenyl Ring (Pi-Pi, Halogen bond) Phenyl Dimethylphenyl Ring (Pi-Pi interaction) Aryl->Phenyl Pi-Pi Stacking

Fig 1. Three-point chiral recognition mechanism between the N-Boc amino alcohol and the CSP.

Comparison of Chiral Stationary Phases (CSPs)

Selecting the optimal CSP is the most critical decision in method development. For N-Boc protected amino alcohols, polysaccharide-based CSPs (amylose and cellulose derivatives) consistently outperform cyclodextrin or macrocyclic glycopeptide phases[2][3].

  • Amylose vs. Cellulose Backbone : Amylose-based CSPs (e.g., Chiralpak AD-H) possess a helical structure with a well-defined groove that perfectly accommodates the bulky N-Boc group. Cellulose-based CSPs (e.g., Chiralcel OD-H) have a more linear conformation. Empirical data shows that amylose phases generally provide superior selectivity ( α ) and resolution ( Rs​ ) for N-Boc- α -amino alcohols[2].

  • Coated vs. Immobilized Phases : Traditional coated phases restrict mobile phase selection to standard normal-phase solvents (hexane/alcohols). However, brominated aromatic compounds often exhibit limited solubility in pure hexane. Immobilized phases (e.g., Chiralpak IA, IB) allow the incorporation of "forbidden" solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE) into the mobile phase. This not only resolves solubility issues but can also induce novel swelling states in the polymer, dramatically altering enantioselectivity.

Table 1: Comparative Performance of CSPs for the Target Analyte

(Note: Data synthesized from structurally analogous N-Boc-arylethanolamines to demonstrate typical chromatographic behavior under standard screening conditions).

CSP TypeCommercial ExampleMobile PhaseElution ModeSelectivity ( α )Resolution ( Rs​ )
Amylose Tris(3,5-DMPC) Coated Chiralpak AD-HHexane / IPA (90:10)Normal Phase1.384.5
Cellulose Tris(3,5-DMPC) Coated Chiralcel OD-HHexane / IPA (90:10)Normal Phase1.182.1
Amylose Tris(3,5-DMPC) Immobilized Chiralpak IAHexane / DCM / IPA (80:15:5)Extended Normal Phase1.425.2
Acetylated β -Cyclodextrin Sumichiral OA-7700Water / MeCN (60:40)Reversed Phase1.050.8

Scientific Insight: Acetylated β -Cyclodextrin phases are highly effective for underivatized amino alcohols but lack the necessary cavity size to fully encapsulate the bulky N-Boc derivative, resulting in poor resolution[4].

Method Development Workflow

To ensure a self-validating and robust protocol, method development must follow a logical progression from phase screening to parameter optimization.

Workflow Start Start Method Development ScreenCSP Screen CSPs (Amylose vs. Cellulose) Start->ScreenCSP ScreenMP Screen Mobile Phases (Normal Phase vs. Polar Organic) ScreenCSP->ScreenMP Eval Evaluate Resolution (Rs) Target: Rs > 2.0 ScreenMP->Eval Opt Optimize Parameters (Temperature, % Modifier) Eval->Opt If Rs < 2.0 Val Method Validation (LOD/LOQ, Linearity, Robustness) Eval->Val If Rs >= 2.0 Opt->Eval Re-evaluate

Fig 2. Systematic HPLC method development workflow for chiral purity analysis.

Step-by-Step Experimental Protocol: Optimized Chiral HPLC Method

Based on the comparative analysis, the immobilized amylose phase (Chiralpak IA) operated in an extended normal-phase mode is recommended for its robustness, high resolution, and superior sample solubility.

Materials & Reagents
  • Column : Chiralpak IA (250 mm × 4.6 mm, 5 μ m)

  • Mobile Phase : HPLC-grade Hexane, Dichloromethane (DCM), and Isopropanol (IPA).

  • Diluent : Hexane / DCM (80:20, v/v).

Step 1: Mobile Phase Preparation
  • Measure 800 mL of Hexane, 150 mL of DCM, and 50 mL of IPA.

  • Mix thoroughly in a 1 L solvent bottle and degas via sonication for 10 minutes.

  • Causality Check: N-Boc compounds are electronically neutral. Therefore, basic additives (like diethylamine) or acidic additives (like trifluoroacetic acid) are not required. Omitting them prolongs column life and reduces baseline noise.

Step 2: Sample Preparation
  • Weigh accurately 10.0 mg of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate.

  • Dissolve initially in 2.0 mL of DCM. Causality Check: Brominated crystalline solids can precipitate on the column head if dissolved directly in hexane. DCM ensures complete solvation.

  • Dilute to 10.0 mL with Hexane (Final concentration: 1.0 mg/mL).

  • Filter through a 0.22 μ m PTFE syringe filter to remove particulates.

Step 3: Chromatographic Conditions
  • Flow Rate : 1.0 mL/min

  • Column Temperature : 25 °C. Causality Check: Temperature control is vital. Higher temperatures decrease retention time but often reduce chiral resolution because the increased kinetic energy disrupts the transient, delicate diastereomeric complexes formed between the analyte and the CSP.

  • Detection Wavelength : UV at 220 nm (optimal for capturing both the carbamate and phenyl chromophores).

  • Injection Volume : 10 μ L.

Step 4: System Suitability Testing (SST)

Inject a racemic reference standard prior to sample analysis. The system is deemed self-validated and suitable for batch release if:

  • Resolution ( Rs​ ) between the two enantiomer peaks is 3.0.

  • Tailing factor ( Tf​ ) for both peaks is 1.5.

  • Relative Standard Deviation (RSD) of retention times over 3 replicate injections is 1.0%.

References

  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns ResearchGate URL:[Link][2]

  • Chiral Heterocycle-Based Receptors for Enantioselective Recognition MDPI URL:[Link][1]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β -Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography J-Stage URL:[Link][4]

Sources

Comparative

"tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate" vs other chiral synthons for beta-amino alcohols

An In-Depth Comparative Guide: tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate vs. Alternative Chiral Synthons for β-Amino Alcohols Executive Summary The 2-amino-1-phenylethanol scaffold is a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate vs. Alternative Chiral Synthons for β-Amino Alcohols

Executive Summary

The 2-amino-1-phenylethanol scaffold is a privileged pharmacophore fundamental to the development of β-adrenergic receptor agonists (e.g., Mirabegron, Vibegron) and various CNS-active therapeutics[1]. Traditionally, medicinal chemists have relied on early-stage asymmetric synthesis to build this motif. However, the commercial availability of pre-formed, enantiopure synthons like tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (CAS: 913181-90-5) has revolutionized late-stage functionalization[2].

As a Senior Application Scientist, selecting the optimal chiral building block requires balancing atom economy, step count, and stereochemical fidelity. This guide objectively compares this advanced N-Boc protected synthon against traditional precursors such as chiral epoxides, α-bromo ketones, and asymmetric aminohydroxylation substrates, providing actionable intelligence for drug development professionals.

Mechanistic Logic & Synthon Selection

Designing a robust synthetic route requires a deep understanding of the causality behind intermediate reactivity. Here is how the target compound compares to traditional alternatives:

  • Synthon A: Pre-formed N-Boc Amino Alcohol (Target Compound)

    • Causality: The orthogonal N-Boc protection prevents unwanted over-alkylation or oxidation of the amine during downstream transformations[3]. The 4-bromo handle serves as a highly versatile electrophile for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the divergent synthesis of multiple API candidates from a single, stereochemically secure advanced intermediate[4].

  • Synthon B: Chiral Epoxides (e.g., (R)-4-bromostyrene oxide)

    • Causality: Epoxides undergo aminolysis to form β-amino alcohols. However, nucleophilic attack by the amine can occur at either the benzylic or the terminal carbon, leading to a problematic mixture of regioisomers[5]. Furthermore, volatile styrene oxides pose significant mutagenic and toxicological risks during GMP scale-up.

  • Synthon C: α-Bromo Ketones + Asymmetric Transfer Hydrogenation (ATH)

    • Causality: ATH using Noyori’s Ru-TsDPEN catalyst provides excellent enantiomeric excess (ee) by establishing the chiral hydroxyl center from a prochiral ketone[1]. However, this route requires expensive precious metal catalysts and an additional base-mediated cyclization step to form the epoxide before the amine can be introduced[6].

  • Synthon D: Sharpless Asymmetric Aminohydroxylation (AA)

    • Causality: Direct AA of styrenes yields 1,2-amino alcohols in a single step. While mechanistically elegant, the requirement for highly toxic osmium tetroxide (OsO₄) and variable regioselectivity with electron-deficient styrenes severely limits its utility in modern pharmaceutical manufacturing[7].

Quantitative Performance Comparison

The following table summarizes the operational metrics of each synthon class when applied to the synthesis of complex β-amino alcohol APIs[5][8].

Synthon TypeEnantiomeric ControlRegioselectivity (Amination)Scalability & SafetyDownstream Versatility
N-Boc Pre-formed Synthon Pre-validated (>98% ee)N/A (Pre-installed)High (Stable, non-toxic solid)Excellent (4-bromo handle)
Chiral Epoxides High (If purified)Moderate (Risk of isomers)Low (Volatile, mutagenic)Moderate
α-Bromo Ketones + ATH High (Requires Ru catalyst)N/A (Pre-epoxidation)Moderate (Reactive intermediate)Moderate
Sharpless AA Moderate to HighPoor to ModerateLow (Toxic OsO₄ required)Low

Visualizing the Synthetic Workflow

The logical divergence between utilizing a pre-formed synthon versus building the pharmacophore from scratch is mapped below.

G Start Target: Chiral β-Amino Alcohol API Route1 N-Boc Pre-formed Synthon (Target Compound) Step1 Late-Stage Suzuki Coupling (High Yield, Retention of ee) Route1->Step1 Route2 Chiral Epoxide Precursor Step2 Amine Ring Opening (Risk of Regio-isomers) Route2->Step2 Route3 α-Bromo Ketone Precursor Step3 Asymmetric Hydrogenation (Requires Ru/Ir Catalyst) Route3->Step3 Step1->Start Step2->Start Step3->Route2 Cyclization

Fig 1. Synthetic pathways to β-amino alcohol APIs comparing pre-formed synthons vs. precursors.

Experimental Methodologies (Self-Validating Protocols)

To demonstrate the practical advantages of the target compound, the following protocols outline the self-validating workflows for both the pre-formed synthon route and the ATH alternative.

Protocol 1: Late-Stage Suzuki-Miyaura Coupling of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Objective: To install an advanced aryl group at the 4-position while maintaining the integrity of the chiral β-amino alcohol.

  • Causality of Choices:

    • Catalyst (Pd(dppf)Cl₂): Selected for its bidentate ligand framework, which suppresses competitive β-hydride elimination and accelerates reductive elimination—crucial for sterically demanding cross-couplings[4].

    • Base & Solvent (K₂CO₃ in 1,4-Dioxane/H₂O): A mild inorganic base in a biphasic system ensures the solubility of the boronic acid while strictly preventing the deprotection of the acid-sensitive N-Boc group[3].

  • Step-by-Step Procedure:

    • Setup: In a Schlenk flask under an inert argon atmosphere, charge tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (1.0 equiv) and the target arylboronic acid (1.2 equiv).

    • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

    • Solvent: Inject degassed 1,4-Dioxane and H₂O (4:1 v/v ratio) to achieve a 0.2 M concentration.

    • Reaction: Heat the mixture to 80 °C for 12 hours.

      • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the complete disappearance of the UV-active brominated starting material indicates reaction completion.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄.

    • Purification: Concentrate in vacuo and purify via silica gel chromatography.

      • Validation: Chiral HPLC will confirm that the enantiomeric excess (>98% ee) remains completely uncompromised during the cross-coupling.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of α-Bromo Ketones (Alternative Route)

Objective: To establish the chiral hydroxyl center from a prochiral α-bromo ketone prior to amine installation.

  • Causality of Choices:

    • Catalyst (RuCl(p-cymene)[(R,R)-Ts-DPEN]): Noyori's catalyst provides exceptional stereocontrol via a highly organized 6-membered pericyclic transition state[1].

    • Hydrogen Source (Formic Acid/Triethylamine): The 5:2 azeotrope serves as a safe, liquid hydride donor, avoiding the hazards of high-pressure H₂ gas[6].

  • Step-by-Step Procedure:

    • Setup: Dissolve the α-bromo ketone (1.0 equiv) in anhydrous DMF (0.5 M).

    • Catalyst Activation: Add the Ru-TsDPEN catalyst (0.01 equiv) and the Formic Acid/TEA azeotrope (5.0 equiv of formate).

    • Reaction: Stir at 25 °C for 24 hours.

      • Self-Validation: Monitor via LC-MS for the mass shift from the ketone to the alcohol (M+2).

    • Workup & Cyclization: To the crude mixture, add 2M NaOH (aq) to induce the intramolecular cyclization of the resulting bromohydrin into the chiral epoxide.

    • Isolation: Extract with MTBE, wash with water, and concentrate.

      • Validation: ¹H NMR will show the disappearance of the ketone α-protons and the appearance of characteristic epoxide proton shifts at ~2.8 and 3.2 ppm.

Conclusion

While asymmetric catalysis (ATH and Sharpless AA) remains intellectually elegant, the pragmatic demands of pharmaceutical scale-up heavily favor pre-formed synthons. tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate eliminates the need for toxic reagents, bypasses regioselectivity issues associated with epoxide ring-opening, and provides a highly stable, cross-coupling-ready handle for late-stage API diversification.

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Validation

A Comparative Guide to the Biological Activities of Enantiomers Derived from "tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate"

Introduction: The Imperative of Chirality in Modern Drug Discovery In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of it...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its biological function.[1][2][3] For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can lead to profound differences in pharmacological activity, metabolic pathways, and toxicity profiles.[4][5] The racemic mixture of a drug, containing a 50:50 ratio of its two enantiomers, may present a complex pharmacological profile where one enantiomer provides the therapeutic benefit, while the other could be inactive, less potent, or even contribute to adverse effects.[1][6]

This guide focuses on the enantiomers of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate, a carbamate derivative with potential pharmacological interest. While specific biological data for the individual enantiomers of this compound are not yet extensively published, this document serves as a comprehensive framework for researchers and drug development professionals. It outlines the essential experimental workflows and comparative analyses required to elucidate the distinct biological activities of the (R)- and (S)-enantiomers. By synthesizing established principles of stereopharmacology with detailed, actionable protocols, this guide aims to empower researchers to unlock the full therapeutic potential of this chiral compound.

Part 1: Chiral Separation and Enantiomeric Purity Assessment

The foundational step in comparing the biological activities of enantiomers is their physical separation from the racemic mixture and the precise determination of their enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose.[7][8][9]

Experimental Protocol: Preparative Chiral HPLC Separation

Objective: To separate the racemic tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate into its individual (R)- and (S)-enantiomers with high enantiomeric excess (ee).

Materials:

  • Racemic tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Preparative Chiral HPLC system

  • Chiral Stationary Phase column (e.g., polysaccharide-based, such as cellulose or amylose derivatives)[7][8]

  • Fraction collector

  • Rotary evaporator

Methodology:

  • Method Development: Initially, screen various CSPs and mobile phase compositions on an analytical scale to identify conditions that provide baseline separation of the two enantiomers.

  • Sample Preparation: Dissolve the racemic compound in a suitable solvent compatible with the chosen mobile phase.

  • Preparative Chromatography:

    • Equilibrate the preparative chiral column with the optimized mobile phase.

    • Inject the dissolved racemic mixture onto the column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect the fractions corresponding to each enantiomer peak separately using an automated fraction collector.

  • Solvent Removal: Concentrate the collected fractions for each enantiomer using a rotary evaporator to obtain the purified solid compounds.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess of the purified fractions using analytical chiral HPLC. An ee of >99% is typically desired for subsequent biological testing.

dot

Chiral_Separation_Workflow cluster_0 Separation Process cluster_1 Isolated Enantiomers cluster_2 Analysis & Final Product Racemic Racemic Compound HPLC Preparative Chiral HPLC Racemic->HPLC Injection Collector Fraction Collector HPLC->Collector Elution Fraction_R (R)-Enantiomer Fraction Collector->Fraction_R Fraction_S (S)-Enantiomer Fraction Collector->Fraction_S Analysis Analytical Chiral HPLC (Purity Check) Fraction_R->Analysis Fraction_S->Analysis Pure_R Pure (R)-Enantiomer (ee > 99%) Analysis->Pure_R Pure_S Pure (S)-Enantiomer (ee > 99%) Analysis->Pure_S

Caption: Workflow for the preparative separation and analysis of enantiomers.

Part 2: Comparative In Vitro Pharmacological Profiling

Once the enantiomers are isolated, their biological activities can be compared through a panel of in vitro assays. These assays provide crucial information on how each enantiomer interacts with specific biological targets such as receptors, enzymes, and ion channels.[10][11]

Hypothetical Target & Data

For the purpose of this guide, let us hypothesize that the parent molecule is an inhibitor of a specific enzyme, for example, a hypothetical "Carbamate-Metabolizing Enzyme X" (CME-X). The following table illustrates how comparative data for the enantiomers could be presented.

Parameter(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Enzyme Inhibition (IC50)
CME-X15 nM500 nM30 nM
Receptor Binding (Ki)
Receptor A> 10,000 nM> 10,000 nM> 10,000 nM
Receptor B250 nM8,000 nM480 nM
Cytotoxicity (CC50)
HepG2 Cell Line5,000 nM> 50,000 nM9,800 nM

This data is illustrative and not based on published results for the specific compound.

The hypothetical data suggests that the (R)-enantiomer is a significantly more potent inhibitor of CME-X and also shows higher cytotoxicity. This highlights the importance of evaluating the individual enantiomers.

Experimental Protocol: Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against a target enzyme (e.g., CME-X).

Materials:

  • Purified (R)- and (S)-enantiomers, and the racemic mixture.

  • Purified target enzyme (CME-X).

  • Enzyme substrate and detection reagents.

  • Assay buffer.

  • Microplate reader.

Methodology:

  • Compound Preparation: Prepare serial dilutions of each enantiomer and the racemic mixture in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the enzyme and the test compounds at various concentrations.

    • Pre-incubate to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for a fixed period at a controlled temperature.

    • Stop the reaction and measure the product formation using a microplate reader (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

dot

Stereoselective_Binding cluster_receptor Biological Target (e.g., Enzyme Active Site) cluster_enantiomers Enantiomers receptor R_enantiomer (R)-Enantiomer (Eutomer) R_enantiomer->receptor High Affinity Binding (Therapeutic Effect) S_enantiomer (S)-Enantiomer (Distomer) S_enantiomer->receptor Low Affinity Binding (Inactive or Off-Target Effects)

Caption: Stereoselective interaction of enantiomers with a biological target.

Part 3: Comparative In Vivo Pharmacokinetics and Pharmacodynamics

In vivo studies are essential to understand how the body affects the drug (pharmacokinetics - PK) and how the drug affects the body (pharmacodynamics - PD) in a living system. Stereoselectivity is often observed in absorption, distribution, metabolism, and excretion (ADME) processes.[4][12][13]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of the (R)- and (S)-enantiomers following oral administration in rats.

Materials:

  • Purified (R)- and (S)-enantiomers.

  • Formulation vehicle (e.g., 0.5% methylcellulose).

  • Male Sprague-Dawley rats.

  • Oral gavage needles.

  • Blood collection supplies (e.g., tubes with anticoagulant).

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Animal Dosing:

    • Acclimatize animals and fast them overnight before dosing.

    • Divide animals into two groups. Administer a single oral dose of either the (R)- or (S)-enantiomer at a predetermined level (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a stereospecific LC-MS/MS method to quantify the concentrations of both the (R)- and (S)-enantiomers in the plasma samples. This is crucial to check for potential in vivo chiral inversion.

  • Data Analysis:

    • Use pharmacokinetic software to calculate PK parameters for each enantiomer.

    • Compare the parameters between the two groups to identify any stereoselective differences in ADME.

Illustrative Pharmacokinetic Data
Parameter(R)-Enantiomer(S)-Enantiomer
Cmax (ng/mL) 850420
Tmax (hr) 1.02.0
AUC (0-inf) (ng*hr/mL) 42001800
Half-life (t1/2) (hr) 3.52.8

This data is illustrative and not based on published results for the specific compound.

This hypothetical PK data suggests that the (R)-enantiomer is absorbed more rapidly and has greater overall exposure (AUC) compared to the (S)-enantiomer, indicating stereoselective absorption and/or metabolism.

Conclusion

The comprehensive evaluation of individual enantiomers is a non-negotiable aspect of modern drug development. For tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate, a systematic approach beginning with chiral separation, followed by detailed in vitro and in vivo comparative studies, is paramount. The protocols and frameworks presented in this guide provide a robust pathway for researchers to dissect the distinct pharmacological profiles of the (R)- and (S)-enantiomers. Such investigations are critical for identifying the eutomer (the more active enantiomer), understanding the potential for off-target effects or toxicity from the distomer (the less active enantiomer), and ultimately, for developing a safer and more effective therapeutic agent.

References

  • Effects of Stereoisomers on Drug Activity. (2021). American Journal of Biomedical Science & Research. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. (2025). Molecules. [Link]

  • Chiral Drugs: An Overview. (2006). International Journal of Biomedical Science. [Link]

  • Stereochemistry in Drug Action. (2001). The Journal of Clinical Psychiatry. [Link]

  • Synthesis and Biological Activity of Enantiomers of Antitumor Irofulven. (2003). Journal of Medicinal Chemistry. [Link]

  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. (2019). Journal of Pharmaceutical Analysis. [Link]

  • In Silico Search for Chiral Drug Compounds. (2025). ResearchGate. [Link]

  • Effects of Stereoisomers on Drug Activity. (2021). American Journal of Biomedical Science & Research. [Link]

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (2022). Molecules. [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018). Molecules. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Eng. Proc. [Link]

  • The Importance of Stereo-Selective Metabolism in Drug Discovery and Development. (2017). EAG Laboratories. [Link]

  • Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. (2000). Journal of Chemical Education. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Understanding Stereo-Selective Metabolism in Drug Discover and Development. (2018). EAG Laboratories. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Chemical Society Reviews. [Link]

  • Chiral Drug Separation. (2004). Encyclopedia of Medical Devices and Instrumentation. [Link]

  • In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. (2024). Toxicology and Applied Pharmacology. [Link]

  • What is the application of stereochemistry in drug design?. (2025). Patsnap Synapse. [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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